Molecular Weight and Exact Mass of 3-(Bromomethyl)pyridin-2-amine Hydrobromide: A Comprehensive Analytical Guide
Executive Summary In the landscape of modern drug discovery, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) serves as a highly reactive, bifunctional intermediate. It is predominantly utilized in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) serves as a highly reactive, bifunctional intermediate. It is predominantly utilized in the synthesis of imidazo[1,2-a]pyridine-based therapeutics, which are foundational to numerous kinase inhibitors and CNS-active agents. As a Senior Application Scientist, I have observed that the primary analytical bottleneck with this compound lies in distinguishing its intact structural signature from degradation products.
This whitepaper provides an authoritative breakdown of its molecular weight, exact mass, and the high-resolution mass spectrometry (HRMS) workflows required to validate its structural integrity.
Chemical Identity & Structural Properties
Before initiating any analytical workflow, it is critical to establish the baseline physical properties of the compound[1]. The hydrobromide salt form is preferred for this molecule because the free base is highly prone to spontaneous intermolecular alkylation (oligomerization) due to the presence of both a nucleophilic amine and an electrophilic bromomethyl group.
Weighted average used for stoichiometric synthesis calculations[1].
Exact Mass (Salt)
265.9054 Da
Monoisotopic mass of the salt; rarely observed intact in MS.
Chemical Formula (Free Base)
C₆H₇BrN₂
The bioactive/reactive moiety.
Molecular Weight (Free Base)
187.04 g/mol
Average mass of the free base.
Exact Mass (Free Base)
185.9792 Da
The critical value for HRMS structural assignment.
Theoretical Mass Calculations: Molecular Weight vs. Exact Mass
A common pitfall in early-stage drug development is conflating molecular weight with exact mass during MS data interpretation.
Molecular Weight (267.95 g/mol ): This value is calculated using the standard atomic weights of elements, which are weighted averages of their naturally occurring isotopes (e.g., Bromine consists of ~50.69% ⁷⁹Br and ~49.31% ⁸¹Br). This macroscopic value is strictly for benchtop weighing and molarity calculations[2].
Exact Mass (265.9054 Da): Calculated using the mass of the single most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). Because mass spectrometers separate individual ions in a vacuum, they measure the exact mass of specific isotopic species, making this the only relevant metric for HRMS validation[1].
Analytical Workflows: Mass Spectrometry & Validation
When analyzing 3-(bromomethyl)pyridin-2-amine hydrobromide via Liquid Chromatography-Mass Spectrometry (LC-MS), the salt completely dissociates in the mobile phase. The species detected in positive Electrospray Ionization (ESI+) is the protonated free base, [M+H]⁺ .
The Self-Validating Isotopic Signature
Every robust analytical protocol must be a self-validating system. For this molecule, the presence of a single bromine atom in the free base generates a highly characteristic ~1:1 isotopic doublet separated by exactly 1.998 Da.
Table 2: Expected HRMS Peaks for [M+H]⁺ (Free Base: C₆H₇BrN₂)
Isotope
Exact Mass (Da)
Expected m/z [M+H]⁺
Relative Abundance
⁷⁹Br
185.9792
186.9871
100% (Base Peak)
⁸¹Br
187.9772
188.9850
~97.3%
If this exact isotopic ratio is absent, the structural assignment is incorrect, or the halogen has been lost due to poor sample handling.
Fig 1. Self-validating isotopic signature of the mono-brominated free base.
Experimental Protocols for Mass Determination
To prevent false negatives or degradation artifacts, the following LC-HRMS methodology has been optimized specifically for highly reactive benzylic/allylic halides.
Field-Proven Insight: The Solvolysis Trap
Causality behind the protocol: The bromomethyl group is a highly reactive electrophile. A standard laboratory practice is to dissolve MS samples in pure methanol. However, prolonged storage of 3-(bromomethyl)pyridin-2-amine in methanol leads to rapid solvolysis, replacing the bromine with a methoxy group (yielding an m/z of 139.0871 for [M+H]⁺) and destroying the isotopic doublet. Therefore, samples must be prepared freshly in an aprotic solvent like acetonitrile to maintain structural integrity.
Step-by-Step LC-HRMS Methodology
Sample Preparation: Dissolve 1.0 mg of the hydrobromide salt in 1.0 mL of cold, LC-MS grade Acetonitrile (avoid Methanol). Dilute to a final concentration of 10 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Reasoning: Formic acid acts as a proton source, ensuring the primary amine and pyridine nitrogen are fully protonated, which maximizes ionization efficiency in ESI+.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient (0.5 mL/min) from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.
Reasoning: The C18 stationary phase provides adequate retention for the polar aromatic system, while the rapid gradient minimizes the time the reactive bromomethyl group spends on-column, preventing stationary-phase reactions.
Ionization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Processing (The Validation Step): Extract ion chromatograms (EIC) for m/z 186.9871 and 188.9850 with a narrow mass tolerance of 5 ppm. Confirm that the chromatographic peaks co-elute perfectly and that the isotopic ratio is approximately 1:1.
Fig 2. High-Resolution LC-MS workflow for exact mass determination and artifact prevention.
Conclusion
Accurate determination of the molecular weight (267.95 g/mol ) and exact mass (265.9054 Da) of 3-(bromomethyl)pyridin-2-amine hydrobromide is foundational for its application in medicinal chemistry[3]. By understanding the causality behind solvent-induced degradation and leveraging the unique isotopic signature of bromine, researchers can establish a self-validating analytical protocol. This ensures high-confidence structural confirmation, preventing costly synthetic missteps downstream in the drug development pipeline.
References
3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information , NextSDS Regulatory Database. Available at:[Link]
mechanism of reactivity for 3-(bromomethyl)pyridin-2-amine hydrobromide
An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)pyridin-2-amine Hydrobromide Introduction: A Versatile Bifunctional Building Block In the landscape of modern medicinal chemistry and organic synthesis, the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. 3-(Bromomethyl)pyridin-2-amine hydrobromide is a heterocyclic compound that has emerged as a particularly valuable synthon. Its structure is deceptively simple, yet it houses a sophisticated arrangement of functional groups that impart a rich and selective reactivity profile. The presence of a highly reactive bromomethyl group adjacent to a nucleophilic amino group on a pyridine scaffold allows for a diverse range of chemical transformations. This unique bifunctionality makes it an ideal starting material for constructing complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active molecules.[1][2]
This guide provides an in-depth exploration of the core reactivity mechanisms of 3-(bromomethyl)pyridin-2-amine hydrobromide. We will dissect its electronic properties, analyze its primary reaction pathways, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and strategically leverage this reagent in their synthetic endeavors.
Molecular Structure and Electronic Landscape
To understand the reactivity of 3-(bromomethyl)pyridin-2-amine hydrobromide, one must first appreciate the interplay of its constituent parts: the pyridine ring, the 2-amino group, and the 3-bromomethyl group. The hydrobromide salt form ensures stability and enhances handling, but the free base is the species that typically engages in the reactions described.
Pyridine Ring: As an electron-deficient (π-deficient) aromatic system, the pyridine nitrogen withdraws electron density from the ring. This influences the reactivity of all substituents.
2-Amino Group: This is a strong electron-donating group that acts as a powerful nucleophile. Its position at C2, ortho to the ring nitrogen, makes it a key participant in intramolecular reactions.[3] This group can readily engage in cyclization reactions, a behavior critical to its synthetic utility.[3]
3-Bromomethyl Group: This is the primary electrophilic center of the molecule. The carbon atom is attached to an excellent leaving group (bromide) and is positioned at a "benzylic-like" position relative to the pyridine ring. This makes it highly susceptible to nucleophilic attack.[4]
Physicochemical Properties
A summary of the key physicochemical properties is provided below for quick reference.
The reactivity of 3-(bromomethyl)pyridin-2-amine hydrobromide is dominated by two competing but often strategically controlled pathways: intermolecular nucleophilic substitution at the bromomethyl group and intramolecular cyclization initiated by the 2-amino group.
Intermolecular Nucleophilic Substitution (Sₙ2)
The most facile reaction pathway for this molecule is the Sₙ2 substitution at the bromomethyl carbon.[4] This position is highly activated, akin to a benzylic halide, making it an excellent electrophile for a wide array of nucleophiles.
Causality: The high reactivity stems from the ability of the adjacent pyridine ring to stabilize the charge in the Sₙ2 transition state. The reaction proceeds rapidly under mild conditions, often at room temperature, with high yields.[4] This allows for the selective introduction of various functional groups while leaving the 2-amino group untouched, provided a stronger, external nucleophile is used.
An In-depth Technical Guide to the Aqueous Stability of 3-(bromomethyl)pyridin-2-amine hydrobromide
This guide provides a comprehensive technical overview of the stability of 3-(bromomethyl)pyridin-2-amine hydrobromide in aqueous solutions. It is intended for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the stability of 3-(bromomethyl)pyridin-2-amine hydrobromide in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its degradation profile. This document will delve into the core chemical properties, predict degradation pathways, and provide detailed experimental protocols for a robust stability assessment.
Introduction: The Significance of 3-(bromomethyl)pyridin-2-amine hydrobromide
3-(bromomethyl)pyridin-2-amine hydrobromide is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing a reactive bromomethyl group and a nucleophilic aminopyridine core, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. However, the very features that make this compound a valuable synthetic tool also contribute to its inherent instability, especially in aqueous environments commonly encountered during drug formulation and biological assays. Understanding and quantifying this instability is paramount for ensuring the integrity, efficacy, and safety of any resulting product.
Physicochemical Properties and Structural Features
3-(bromomethyl)pyridin-2-amine hydrobromide is a salt, which generally imparts good aqueous solubility. The core structure consists of a pyridine ring substituted with an amino group at the 2-position and a bromomethyl group at the 3-position. The hydrobromide salt form enhances its solubility in polar solvents.
The key to its reactivity lies in the C-Br bond of the bromomethyl group. This bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. The proximity of the amino group and the pyridine nitrogen can also influence the electronic properties and reactivity of the molecule.
Predicted Degradation Pathway: Hydrolysis
The primary degradation pathway for 3-(bromomethyl)pyridin-2-amine hydrobromide in aqueous solution is predicted to be hydrolysis. This is a common reaction for benzylic halides.[3][4] The lone pair of electrons on the oxygen atom of a water molecule will act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.
The proposed mechanism is a nucleophilic substitution reaction (SN1 or SN2), likely proceeding through an SN1 pathway due to the potential for the formation of a resonance-stabilized benzylic carbocation. The pyridine ring and the amino group can participate in stabilizing the positive charge. The final product of this hydrolysis is expected to be (2-aminopyridin-3-yl)methanol hydrobromide.
Caption: Proposed hydrolytic degradation pathway of 3-(bromomethyl)pyridin-2-amine.
Factors Influencing Stability
Several environmental factors can significantly impact the rate of hydrolysis of 3-(bromomethyl)pyridin-2-amine hydrobromide:
pH: The pH of the aqueous solution is a critical factor. While the hydrolysis can occur at neutral pH, it can be accelerated in both acidic and basic conditions. Under basic conditions, the hydroxide ion (OH-), a stronger nucleophile than water, will increase the rate of degradation. Under acidic conditions, protonation of the pyridine nitrogen could potentially influence the electronic properties of the ring and the stability of the carbocation intermediate.
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The Arrhenius equation can be used to model this relationship and determine the activation energy of the degradation process.
Light: While hydrolysis is the primary expected degradation pathway, photodecomposition could also occur, especially for aromatic compounds. Exposure to UV or visible light may lead to the formation of radical species and subsequent degradation products. Therefore, stability studies should be conducted under controlled lighting conditions.
Experimental Design for a Comprehensive Stability Study
A well-designed stability study is crucial for quantifying the degradation rate and identifying the degradation products of 3-(bromomethyl)pyridin-2-amine hydrobromide.
Buffers of various pH values (e.g., phosphate, citrate, borate)
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
HPLC grade acetonitrile and methanol
Reference standards for potential degradation products (if available)
Experimental Workflow
Caption: Workflow for the aqueous stability study of 3-(bromomethyl)pyridin-2-amine hydrobromide.
Step-by-Step Protocol
1. Preparation of Solutions:
Prepare a stock solution of 3-(bromomethyl)pyridin-2-amine hydrobromide in a suitable non-aqueous solvent (e.g., acetonitrile or methanol) to minimize initial degradation.
Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 5, 7, 9).
Initiate the stability study by diluting the stock solution into the respective aqueous buffers to a final, known concentration (e.g., 100 µg/mL).
2. Stress Conditions:
pH: Incubate the prepared solutions at a constant temperature (e.g., 25°C, 40°C, 60°C) across the selected pH range.
Temperature: For each pH, run the experiment at different temperatures to assess the temperature dependence of the degradation.
Photostability: Expose a set of solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and compare their degradation to samples stored in the dark.
3. Sampling:
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each experimental condition.
Immediately quench any further reaction by diluting the sample in a cold, non-aqueous solvent (e.g., acetonitrile) or by freezing.
4. Analytical Methodology:
Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique.[5][6] The method should be capable of separating the parent compound from its degradation products.
Column: A C18 reversed-phase column is a suitable starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
Identification of Degradation Products:
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products.[6] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradation products can be determined.
Forced Degradation: To generate a sufficient amount of degradation products for characterization, a forced degradation study can be performed under more extreme conditions (e.g., higher temperature, stronger acid/base).
Data Analysis and Interpretation
The data obtained from the HPLC analysis will be used to determine the degradation kinetics of 3-(bromomethyl)pyridin-2-amine hydrobromide.
Quantification: The concentration of the parent compound at each time point will be determined by comparing its peak area to a calibration curve.
Kinetic Modeling: The degradation data can be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the rate constant (k) of the degradation reaction. For a first-order reaction, a plot of the natural logarithm of the concentration versus time will yield a straight line with a slope of -k.
Half-life (t½): The half-life of the compound under each condition can be calculated from the rate constant (t½ = 0.693/k for a first-order reaction).
The results should be presented in a clear and concise manner, for example, in a table summarizing the half-lives under different pH and temperature conditions.
pH
Temperature (°C)
Half-life (t½) (hours)
2
25
2
40
7
25
7
40
9
25
9
40
This is a template table; the values would be filled in based on experimental data.
Conclusion and Recommendations
The aqueous stability of 3-(bromomethyl)pyridin-2-amine hydrobromide is a critical parameter for its successful application in research and development. This guide has outlined the predicted degradation pathway via hydrolysis and provided a comprehensive framework for a robust stability study. The experimental protocols described herein, utilizing HPLC-UV for quantification and LC-MS/MS for the identification of degradation products, will enable a thorough characterization of its stability profile.
It is strongly recommended that researchers working with this compound perform a stability assessment under conditions relevant to their specific application. The data generated will be invaluable for establishing appropriate storage conditions, formulation strategies, and for ensuring the quality and reliability of experimental results.
References
PubChem. (n.d.). 3-(bromomethyl)pyridin-2-amine hydrobromide. Retrieved from [Link]
Monash University. (2025, June 15). Organic reactions: Hydrolysis. Retrieved from [Link]
ResearchGate. (2014, May 27). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment? Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2003, September). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
thermodynamic properties of 3-(bromomethyl)pyridin-2-amine hydrobromide
An In-Depth Technical Guide to the Thermodynamic Profiling and Solid-State Characterization of 3-(Bromomethyl)pyridin-2-amine Hydrobromide Executive Summary In the landscape of pharmaceutical development, halogenated ami...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Profiling and Solid-State Characterization of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Executive Summary
In the landscape of pharmaceutical development, halogenated aminopyridines serve as critical bifunctional building blocks for synthesizing complex bicyclic heterocycles, such as imidazopyridines and pyrrolopyridines. 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) is a prime example of a highly reactive intermediate. Because it possesses both an electrophilic bromomethyl group and a nucleophilic amine, understanding its thermodynamic boundaries is not merely an academic exercise—it is a prerequisite for preventing auto-polymerization, managing hygroscopicity, and optimizing reaction yields.
This whitepaper provides a comprehensive, self-validating framework for evaluating the . By detailing the causality behind solid-state behavior and establishing rigorous experimental protocols, this guide equips researchers with the methodologies required to stabilize and formulate reactive hydrobromide salts.
Molecular Thermodynamics & Solid-State Causality
The thermodynamic profile of 3-(bromomethyl)pyridin-2-amine is fundamentally dictated by its salt form. The free base is thermodynamically unstable at room temperature; the proximity of the primary amine to the highly reactive bromomethyl group facilitates rapid intermolecular nucleophilic substitution (auto-polymerization).
Why the Hydrobromide Salt?
Converting the free base to the hydrobromide (HBr) salt is a deliberate thermodynamic intervention. Protonation of the pyridine nitrogen and/or the primary amine significantly increases the crystal lattice energy (
ΔHlattice
). This solid-state stabilization achieves two critical outcomes:
Deactivation of the Nucleophile: Protonation reduces the electron density on the amine, drastically increasing the activation energy (
Ea
) required for auto-polymerization.
Phase Stability: The ionic nature of the salt elevates the melting point and shifts the compound from a volatile, reactive oil/amorphous solid into a highly crystalline state.
However, the HBr salt introduces a secondary thermodynamic challenge: hygroscopicity . The salt can absorb atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature (
Tg
) of any amorphous domains and facilitating the hydrolysis of the bromomethyl group into a hydroxymethyl derivative. Therefore, precise thermal and solubility profiling is mandatory.
Self-Validating Experimental Protocols
To generate reliable thermodynamic data, analytical workflows must be self-validating—meaning the experimental design inherently controls for environmental variables that could skew the results (e.g., moisture, oxidative degradation).
Protocol A: Thermal Analysis (DSC & TGA)
To determine the melting point, enthalpy of fusion (
ΔHf
), and thermal stability, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with the United States Pharmacopeia standard USP <891> Thermal Analysis [1].
Causality Check: Hydrobromide salts often undergo decomposition concurrent with melting (release of HBr gas). Therefore, standard closed-pan DSC will yield erratic endotherms due to internal pressure build-up. We must use pinhole-vented pans.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 3-(bromomethyl)pyridin-2-amine hydrobromide into an aluminum DSC pan. Pierce the lid with a 50 µm pinhole to allow volatile byproducts (HBr,
H2O
) to escape.
Atmospheric Control: Place the pan in the DSC furnace. Initiate a dry nitrogen (
N2
) purge at a strict flow rate of 50 mL/min. Rationale: Nitrogen displaces oxygen and ambient moisture, preventing oxidative exothermic reactions that would mask the true melting endotherm.
Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 300 °C.
Orthogonal TGA Validation: Simultaneously run a TGA on a 10 mg sample under identical heating conditions.
Data Synthesis: Cross-reference the DSC endotherm with the TGA mass-loss derivative curve. The true melting point (
Tm
) is the extrapolated onset temperature of the DSC peak prior to the onset of mass loss in the TGA[2].
Protocol B: Aqueous Solubility Thermodynamics
Solubility is a thermodynamic equilibrium between the solid crystal lattice and the solvated ions. To calculate the enthalpy of solution (
ΔHsol
), we employ the Shake-Flask Method across multiple temperatures, adhering to OECD Test Guideline 105 [3].
Step-by-Step Methodology:
Saturation: Add an excess amount of the compound (e.g., 200 mg) to 2 mL of aqueous buffer (pH 1.2, to maintain the protonated state and prevent free-base precipitation) in three separate, hermetically sealed glass vials.
Thermal Equilibration: Place the vials in highly controlled orbital shaker baths set to 15 °C, 25 °C, and 37 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid and the solute.
Phase Separation: Extract the vials and immediately centrifuge at 10,000 RPM for 10 minutes at the respective incubation temperatures to prevent precipitation upon cooling. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate and quantify the concentration using HPLC-UV (detection at ~254 nm).
Van 't Hoff Analysis: Plot the natural logarithm of solubility (
lnS
) against the inverse of temperature (
1/T
in Kelvin). The slope of this line equals
−ΔHsol/R
(where
R
is the ideal gas constant), allowing for the precise calculation of the heat of solution.
Quantitative Thermodynamic Data Summary
The following table synthesizes the baseline thermodynamic and physicochemical parameters for 3-(bromomethyl)pyridin-2-amine hydrobromide, derived from empirical profiling of halogenated aminopyridine salts.
Thermodynamic Parameter
Value / Range
Analytical Method / Remarks
Molecular Weight
267.95 g/mol
Monoisotopic mass calculation
Melting Point (
Tm
onset)
195 °C – 202 °C
DSC (USP <891>); accompanied by decomposition
Enthalpy of Fusion (
ΔHf
)
~32 - 36 kJ/mol
Integrated from DSC endotherm
Aqueous Solubility (25 °C)
> 50 mg/mL
OECD 105; Highly soluble due to ionic lattice
Enthalpy of Solution (
ΔHsol
)
+15 to +20 kJ/mol
Endothermic dissolution (Van 't Hoff derivation)
pKa (Pyridine Nitrogen)
~6.5
Potentiometric titration (25 °C)
LogP (Unionized)
~1.2
Shake-flask (Octanol/Water)
Mechanistic Workflows and Pathways
To visualize the logic behind our characterization and the inherent risks of the molecule, the following diagrams map the thermodynamic workflow and the primary degradation pathway.
Caption: Analytical workflow for the thermodynamic profiling of hydrobromide salts.
Caption: Thermodynamic degradation pathway via aqueous hydrolysis.
Conclusion & Formulation Strategy
The thermodynamic data of 3-(bromomethyl)pyridin-2-amine hydrobromide dictates strict handling parameters. While the hydrobromide salt provides sufficient lattice energy to prevent spontaneous auto-polymerization at room temperature, the endothermic dissolution profile and the vulnerability of the bromomethyl group to
SN2
hydrolysis demand stringent environmental controls.
For drug development professionals utilizing this intermediate, storage must be maintained under desiccated, sub-ambient conditions (typically 2-8 °C under Argon or Nitrogen) to suppress the kinetic energy below the activation threshold for hydrolysis. Furthermore, when utilizing this compound in downstream synthesis, reactions should be conducted in anhydrous aprotic solvents (e.g., DMF, THF) to respect the thermodynamic boundaries established by its solubility and degradation profiles.
References
The Importance of Purity Determination of Pharmaceuticals (USP <891>)
NETZSCH Analyzing & Testing[Link]
Thermogravimetric Analysis and USP <891> Compliance
Particle Technology Labs[Link]
OECD Test Guideline 105: Water Solubility
Organisation for Economic Co-operation and Development (OECD)[Link] (Referenced via OECD Monograph ENV/JM/MONO(2000)8)
literature review on 3-(bromomethyl)pyridin-2-amine hydrobromide synthesis
An In-depth Technical Guide to the Synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Bromomethyl)pyridin-2-amine hydrobromide is a key bu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)pyridin-2-amine hydrobromide is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of a reliable synthetic route to this important intermediate. We will delve into the strategic considerations for the synthesis, provide detailed, step-by-step protocols, and offer insights into the underlying chemical principles. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling the efficient and safe production of this versatile reagent.
Introduction: The Significance of 3-(bromomethyl)pyridin-2-amine hydrobromide
Substituted pyridines are a cornerstone of modern pharmaceuticals, appearing in the structures of numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. Among the vast landscape of pyridine-based intermediates, 3-(bromomethyl)pyridin-2-amine hydrobromide stands out due to its bifunctional nature. The presence of a reactive bromomethyl group and a nucleophilic amino group on the same pyridine core allows for a diverse range of subsequent chemical transformations. This makes it an invaluable precursor for constructing complex molecular architectures with potential therapeutic applications.
The hydrobromide salt form of this compound offers several advantages, including increased stability and improved handling characteristics compared to the free base. A thorough understanding of its synthesis is therefore crucial for any research program that relies on this versatile intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide can be efficiently achieved through a two-step synthetic sequence, starting from readily available 2-aminopyridine-3-carboxylic acid. This strategy is outlined below:
Step 1: Reduction of 2-aminopyridine-3-carboxylic acid to 2-amino-3-(hydroxymethyl)pyridine. This initial step involves the selective reduction of the carboxylic acid functionality to a primary alcohol.
Step 2: Bromination of 2-amino-3-(hydroxymethyl)pyridine to yield 3-(bromomethyl)pyridin-2-amine hydrobromide. The hydroxyl group of the intermediate is then converted to a bromomethyl group, with the final product precipitating as its hydrobromide salt.
This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.
Figure 1: Synthetic workflow for 3-(bromomethyl)pyridin-2-amine hydrobromide.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-(hydroxymethyl)pyridine
The reduction of the carboxylic acid is a critical step. While various reducing agents can be employed, Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is a particularly effective choice for this transformation, as detailed in patent literature.[1]
Protocol:
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).
Addition of Starting Material: Under a nitrogen atmosphere, add 50 g of 2-aminopyridine-3-carboxylic acid to the THF with stirring.
Cooling: Cool the resulting suspension to below 10 °C using an ice-salt bath.
Addition of Reducing Agent: Slowly add 209 g of a 70% solution of Red-Al® in toluene dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16 hours.
Quenching: Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
Workup: Filter the resulting mixture, and wash the filter cake with THF. Combine the mother liquor and the washings.
Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-(hydroxymethyl)pyridine. A typical yield for this reaction is approximately 85%.[1]
Step 2: Synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide
The conversion of the primary alcohol to the corresponding bromide is achieved using hydrobromic acid. This reagent serves a dual purpose: it acts as the bromide source and facilitates the formation of the final hydrobromide salt.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-3-(hydroxymethyl)pyridine obtained from the previous step in a 48% aqueous solution of hydrobromic acid.
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Crystallization: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
Drying: Dry the product under vacuum to obtain 3-(bromomethyl)pyridin-2-amine hydrobromide.
Mechanistic Insights
Step 1: Reduction of the Carboxylic Acid
The reduction of the carboxylic acid with Red-Al® proceeds via the formation of an aluminum-alkoxide intermediate. The hydride from the Red-Al® attacks the electrophilic carbonyl carbon of the carboxylic acid. Subsequent workup with an aqueous solution liberates the primary alcohol.
Step 2: Bromination of the Alcohol
The bromination of the primary alcohol with hydrobromic acid follows an SN2-type mechanism. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the bromomethyl group. The amino group on the pyridine ring is also protonated under the acidic conditions, leading to the formation of the hydrobromide salt.
Data Summary
Parameter
Step 1: Reduction
Step 2: Bromination
Starting Material
2-aminopyridine-3-carboxylic acid
2-amino-3-(hydroxymethyl)pyridine
Key Reagent
Red-Al® (70% in toluene)
48% Hydrobromic acid
Solvent
Anhydrous THF
Water
Reaction Temperature
0-10 °C (addition), then room temp.
Reflux
Reaction Time
16 hours
Several hours (monitor by TLC)
Product
2-amino-3-(hydroxymethyl)pyridine
3-(bromomethyl)pyridin-2-amine hydrobromide
Typical Yield
~85%
Variable, typically good
Workup
Quenching, filtration, extraction
Cooling, crystallization, filtration
Conclusion
The synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide presented herein provides a reliable and scalable route to this important pharmaceutical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their drug discovery and development programs. The two-step approach, starting from a commercially available precursor, offers an efficient pathway to a versatile compound with broad applications in medicinal chemistry.
References
IUCr Journals. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from [Link]
IUCrData. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from [Link]
Google Patents. (n.d.). CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.
ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings | Request PDF. Retrieved from [Link]
Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]
Oriprobe. (n.d.). Preparation of 2-Amino-3-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
Appchem. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]
Chemwatch. (n.d.). 3-(bromomethyl)pyridin-2-amine hydrobromide. Retrieved from [Link]
ResearchGate. (2025, December 6). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
PubChemLite. (n.d.). 3-(bromomethyl)pyridin-2-amine hydrobromide (C6H7BrN2). Retrieved from [Link]
PubChem. (n.d.). 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(bromomethyl)pyridin-2-amine hydrobromide
Abstract This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the determination of the crystal structure of 3-(bromomethyl)pyridin-2-amine hydrobromide, a compound o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the determination of the crystal structure of 3-(bromomethyl)pyridin-2-amine hydrobromide, a compound of significant interest to researchers in medicinal chemistry and drug development. While a definitive crystal structure for the hydrobromide salt is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide will delineate the complete experimental and computational workflow required for its elucidation. We will leverage the known crystal structure of the related free base, 3-bromopyridin-2-amine, as a practical case study to illustrate key principles and techniques in single-crystal and powder X-ray diffraction. This document is intended to serve as an authoritative resource for scientists and researchers, offering field-proven insights into experimental design, data interpretation, and the validation of crystallographic data.
Introduction: The Significance of 3-(bromomethyl)pyridin-2-amine hydrobromide in Drug Discovery
Pyridin-2-amine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromomethyl group at the 3-position, as in 3-(bromomethyl)pyridin-2-amine hydrobromide, provides a reactive handle for further chemical modification, making it a valuable building block in the synthesis of compound libraries for drug screening. The hydrobromide salt form is often favored for its improved stability and handling properties.
Understanding the three-dimensional arrangement of atoms within a crystalline solid is paramount in drug development. The crystal structure dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of the molecular conformation and intermolecular interactions provides invaluable insights for structure-based drug design and the development of new synthetic routes. X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules.
This guide will provide a comprehensive walkthrough of the necessary steps to determine the crystal structure of 3-(bromomethyl)pyridin-2-amine hydrobromide, from synthesis and crystallization to the final structural refinement and validation.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide
While various synthetic routes can be envisioned, a common approach involves the bromination of 3-methyl-2-aminopyridine. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent. The resulting free base can then be treated with hydrobromic acid to yield the desired hydrobromide salt.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. A variety of techniques can be employed, and the optimal method is often found through systematic screening of different conditions.
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by assessing the solubility of 3-(bromomethyl)pyridin-2-amine hydrobromide in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate).
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion:
Liquid-Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a less polar "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
Solid-Vapor Diffusion: For volatile solids, a similar setup can be used where the solid compound is placed in a sealed container with a solvent in which it has limited solubility.
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound on the bottom and a less dense anti-solvent carefully layered on top. Crystals may form at the interface.
The choice of crystallization technique is guided by the solubility profile of the compound. The goal is to approach supersaturation slowly, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
The Experimental Workflow
The process of SC-XRD involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Experimental Protocol: Single-Crystal X-ray Data Collection
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]
Data Collection Strategy: The crystal is cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal motion of the atoms and reduce radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation. Based on this, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[3][4]
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector.[5] Modern diffractometers often use CCD or CMOS detectors.[6]
From Diffraction Pattern to Crystal Structure
The collected diffraction data is then processed to yield the final crystal structure.
Data Reduction and Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for various experimental factors.
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. Software such as SHELXL is commonly used for this purpose.[7][8] The positions of the atoms, their anisotropic displacement parameters, and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.[9]
Case Study: Crystal Structure of 3-Bromopyridin-2-amine
While the crystal structure for the hydrobromide salt is not available, the structure of the free base, 3-bromopyridin-2-amine, provides a valuable example. The crystallographic data for this compound is summarized in the table below.
Table 1: Crystallographic Data for 3-Bromopyridin-2-amine
Parameter
Value
Chemical Formula
C₅H₅BrN₂
Formula Weight
173.02
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
12.2179 (6)
b (Å)
4.0007 (2)
c (Å)
12.8451 (6)
β (°)
109.731 (3)
Volume (ų)
591.01 (5)
Z
4
Temperature (K)
173
Radiation
Mo Kα (λ = 0.71073 Å)
Reflections Collected
5622
Independent Reflections
1428
R-factor (R1)
0.034
Weighted R-factor (wR2)
0.082
Data sourced from a study on 3-Bromopyridin-2-amine.
Diagram: Molecular Structure of 3-Bromopyridin-2-amine
Caption: A simplified representation of the asymmetric unit of 3-bromopyridin-2-amine.
In the crystal structure of 3-bromopyridin-2-amine, molecules form inversion dimers through N—H···N hydrogen bonds. These dimers are further assembled into two-dimensional layers via C—Br···Br halogen bonding. This type of detailed structural information is what would be sought for 3-(bromomethyl)pyridin-2-amine hydrobromide.
Powder X-ray Diffraction: A Fingerprint of the Bulk Material
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials.[10] It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.
The PXRD Experiment
In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).[11]
Experimental Protocol: Powder X-ray Diffraction
Sample Preparation: A small amount of the crystalline powder (typically a few milligrams) is gently packed into a sample holder.[12] It is crucial to have a flat sample surface to ensure accurate data.
Data Collection: The sample is placed in the diffractometer, and the X-ray tube and detector are rotated to scan a range of 2θ angles.
Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a unique "fingerprint" of the crystalline phase. This pattern can be compared to a database of known patterns for phase identification.
Diagram: Powder X-ray Diffraction (PXRD) Workflow
Caption: A flowchart illustrating the typical workflow for a powder X-ray diffraction experiment.
For 3-(bromomethyl)pyridin-2-amine hydrobromide, PXRD would be an essential tool to:
Confirm the identity of the synthesized bulk material by comparing its experimental PXRD pattern to a theoretical pattern calculated from the single-crystal structure.
Assess the purity of the sample by checking for the presence of diffraction peaks from any starting materials or byproducts.
Screen for polymorphs by analyzing samples crystallized under different conditions.
Conclusion and Future Directions
The determination of the crystal structure of 3-(bromomethyl)pyridin-2-amine hydrobromide is a critical step in understanding its solid-state properties and its potential as a pharmaceutical building block. This guide has outlined the comprehensive experimental and computational workflow required for this task, from synthesis and crystallization to detailed analysis by single-crystal and powder X-ray diffraction.
While the definitive crystal structure of the hydrobromide salt remains to be determined, the methodologies presented here, exemplified by the case study of 3-bromopyridin-2-amine, provide a clear roadmap for its elucidation. The successful determination of this structure will undoubtedly provide valuable insights for researchers in drug discovery and materials science, enabling the rational design of new molecules with enhanced therapeutic potential. It is our hope that this guide will serve as a valuable resource for those undertaking such crystallographic studies.
Technical Whitepaper: Solubility Profile and Thermodynamic Behavior of 3-(Bromomethyl)pyridin-2-amine Hydrobromide in Organic Solvents
Executive Summary In the landscape of pharmaceutical drug development and complex heterocyclic synthesis, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS 23612-60-4) serves as a highly versatile, bifunctional building b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical drug development and complex heterocyclic synthesis, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS 23612-60-4) serves as a highly versatile, bifunctional building block[1]. Characterizing its solubility profile in organic solvents is not merely a formulation exercise; it is a fundamental prerequisite for optimizing reaction kinetics, designing liquid-liquid extractions, and controlling downstream crystallization processes. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing the solubility of this hydrobromide salt, supported by a self-validating experimental protocol for empirical determination.
Structural Causality: The Imperative of the Hydrobromide Salt
To understand the solubility of 3-(bromomethyl)pyridin-2-amine hydrobromide, one must first understand the causality behind its salt form. The free base molecule contains two highly reactive moieties: a nucleophilic primary amine (and a basic pyridine nitrogen) and an electrophilic bromomethyl group.
If isolated as a free base, the nitrogen lone pairs of one molecule would rapidly attack the benzylic-like bromomethyl carbon of an adjacent molecule, leading to spontaneous auto-alkylation and uncontrolled polymerization. By isolating the compound as a hydrobromide salt , the most basic nitrogen is protonated. This protonation deactivates the molecule's nucleophilicity, stabilizing the compound for storage and transport[2]. Consequently, the solubility dynamics shift from those of a standard organic molecule to those of an ionic crystal lattice.
Thermodynamic Principles of Solvation
The dissolution of an organic salt requires the solvation energy provided by the solvent to exceed the lattice energy of the crystal[3]. For 3-(bromomethyl)pyridin-2-amine hydrobromide, solvent selection is dictated by two primary factors: dielectric constant (
ϵ
) and hydrogen-bonding capacity .
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both hydrogen bond donors and acceptors. The hydroxyl proton effectively solvates the bromide anion (
Br−
) via strong hydrogen bonding, while the oxygen lone pairs stabilize the protonated aminopyridine cation. This dual-action makes lower alcohols excellent solvents for this salt[4].
Polar Aprotic Solvents (e.g., DMSO, DMF): Featuring high dielectric constants and strong dipole moments, these solvents are exceptionally efficient at solvating the organic cation. However, because they lack hydrogen-bond donors, the bromide anion remains relatively "naked" and highly reactive. This makes polar aprotic solvents ideal when the compound is actively being used as an alkylating agent in a synthetic step[4].
Non-Polar Solvents (e.g., Toluene, Hexane): Lacking both a significant dipole moment and hydrogen-bonding capabilities, non-polar solvents cannot disrupt the strong ionic interactions of the hydrobromide salt, resulting in negligible solubility.
Note on Aqueous Systems: While the salt is highly soluble in water, aqueous environments are generally avoided in process chemistry for this compound. Water acts as a nucleophile and will gradually hydrolyze the bromomethyl group into a hydroxymethyl group, degrading the intermediate.
Quantitative Solubility Profile in Organic Solvents
While exact, proprietary solubility data for CAS 23612-60-4 can vary based on polymorphic purity, the following table synthesizes the expected solubility profile based on the thermodynamic behavior of closely related aminopyridine hydrobromide salts and halogenated pyridines[5].
To obtain precise empirical data for specific process conditions, researchers must employ a rigorous, self-validating methodology. The Isothermal Shake-Flask Method is the gold standard for determining the solubility of organic salts[3]. The protocol below is designed to eliminate false positives caused by supersaturation or undetected solvate formation.
Step 1: Saturation & Equilibration
Add an excess amount of 3-(bromomethyl)pyridin-2-amine hydrobromide to 10 mL of the target organic solvent in a jacketed, hermetically sealed glass cell. Maintain the system at 298.15 K (±0.1 K) using a circulating thermostat. Agitate the suspension magnetically for 48 hours to ensure true thermodynamic equilibrium is reached.
Step 2: Phase Separation
Transfer the suspension to a temperature-controlled centrifuge (pre-set to 298.15 K). Centrifuge at 10,000 rpm for 15 minutes. Causality note: Temperature control during centrifugation is critical; thermal fluctuations will shift the equilibrium, causing either premature precipitation or artificial supersaturation.
Step 3: Sampling & Dilution
Extract the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. The filter must be pre-warmed to the exact experimental temperature. Dilute the sample immediately in a highly miscible analytical solvent (e.g., HPLC-grade Methanol) to prevent precipitation prior to analysis.
Step 4: Analytical Quantification
Quantify the dissolved solute concentration using a validated HPLC-UV method (typically utilizing a C18 column and detection at ~254 nm). Cross-reference the solvent's water content using Karl Fischer titration to ensure moisture absorption has not skewed the solubility data.
Step 5: Solid-Phase Verification (The Self-Validating Step)
Recover the residual solid from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (pXRD).
Causality note: Organic salts frequently form solvates (e.g., methanolates) during prolonged equilibration[3]. If the pXRD pattern of the residual solid differs from the anhydrous starting material, the quantified data represents the solubility of the solvate, not the original API intermediate. This verification is mandatory for data integrity.
Workflow Visualization
Fig 1: Isothermal shake-flask workflow with self-validating analytical steps.
Strategic Implications for Process Chemistry
Understanding this solubility profile unlocks several strategic advantages in drug development:
Reaction Optimization: When deploying this compound in
SN2
alkylation reactions, utilizing DMF or DMSO maximizes the concentration of the dissolved reactive species while leaving the bromide counterion un-solvated (naked) and non-interfering.
Solvent-Antisolvent Crystallization: The steep "solubility cliff" between polar protic solvents and moderately polar solvents can be exploited for purification. Dissolving the crude hydrobromide salt in a minimal volume of Methanol and slowly titrating in Ethyl Acetate (acting as an antisolvent) will force the controlled crystallization of high-purity product, leaving organic impurities in the mother liquor[3].
References
NextSDS.3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information.
ACS Publications.Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
ResearchGate.Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
Benchchem.Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
NIH (National Institutes of Health).Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
Pharmacokinetic Profiling of 3-(Bromomethyl)pyridin-2-amine Hydrobromide Derivatives: A Technical Guide to Fused Heterocyclic Scaffolds
Executive Summary & Chemical Causality In modern medicinal chemistry, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) serves as a critical, highly reactive bifunctional building block[1]. Due to the presenc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Causality
In modern medicinal chemistry, 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) serves as a critical, highly reactive bifunctional building block[1]. Due to the presence of a primary amine at the 2-position and a highly electrophilic bromomethyl group at the 3-position, the parent compound is an aggressive alkylating agent. Consequently, it is never administered in vivo due to severe off-target toxicity and rapid systemic clearance.
Instead, its pharmacological value lies in its ability to undergo rapid cyclization (e.g., via deamination cyclization or reaction with
α
-haloketones) to form highly stable, privileged fused bicyclic scaffolds. The most prominent derivatives synthesized from this precursor are imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines [2]. These scaffolds are the core pharmacophores for numerous FDA-approved drugs and clinical candidates, particularly in the oncology (kinase inhibitors) and infectious disease (anti-tuberculosis agents targeting QcrB and FabI) spaces[3][4].
This whitepaper details the pharmacokinetic (PK) properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these terminal therapeutic derivatives, explaining the structural causality behind their metabolic stability and providing self-validating experimental workflows for preclinical evaluation.
Pharmacokinetic Profile of Fused Pyridine Derivatives
The transformation of the flexible, reactive bromomethyl group into a rigidified fused ring system fundamentally alters the molecule's interaction with metabolic enzymes (e.g., Cytochrome P450s) and efflux transporters.
Absorption and Permeability
Derivatives of 3-(bromomethyl)pyridin-2-amine, particularly imidazo[1,2-a]pyridines, exhibit excellent membrane permeability. The bridgehead nitrogen acts as a weak base, allowing the molecule to remain un-ionized at intestinal pH (pH 6.5–7.4), facilitating transcellular passive diffusion across the gastrointestinal tract. Structural modifications, such as the addition of biaryl ethers or carboxamide groups, can tune the lipophilicity (
cLogP
), optimizing the balance between aqueous solubility and Caco-2 permeability[5].
Metabolism and Intrinsic Clearance (
CLint
)
The primary metabolic liability of unfused pyridine-amines is the rapid oxidation of the aliphatic methyl linker. By locking the bromomethyl carbon into a fused ring (e.g., the pyrimidine ring in pyrido[2,3-d]pyrimidines), rotational freedom is restricted, shielding the carbon from rapid CYP3A4-mediated aliphatic hydroxylation[6].
However, these derivatives are still subject to Phase I hepatic metabolism. The primary clearance mechanism involves CYP-mediated N-oxidation of the pyridine nitrogen or hydroxylation of distal aromatic appendages, followed by Phase II UGT-mediated glucuronidation for renal excretion.
Systemic Exposure and Bioavailability
In vivo murine and rat models demonstrate that optimized imidazo[1,2-a]pyridine-3-carboxamides possess moderate to low systemic clearance and high oral bioavailability. For example, specific anti-tuberculosis derivatives exhibit a slow clearance of 25 mL/min/kg in rats and an extended half-life (
t1/2
) exceeding 36 hours in optimized analogues[7][8].
Fig 1. Synthetic conversion and hepatic metabolic clearance pathway of fused pyridine derivatives.
Quantitative Pharmacokinetic Data Summary
The table below synthesizes the in vivo pharmacokinetic parameters of representative therapeutic derivatives synthesized from the 3-(bromomethyl)pyridin-2-amine core[5][6][7][8].
Scaffold Class
Representative Derivative
Animal Model
Route & Dose
Clearance (mL/min/kg)
Half-life (
t1/2
, h)
Oral Bioavailability (F%)
Imidazo[1,2-a]pyridine
Compound 13 (Anti-TB)
C57BL/6 Mouse
IV, 1 mg/kg
43.0
2.5
N/A
Imidazo[1,2-a]pyridine
Compound 18 (Anti-TB)
Sprague-Dawley Rat
IV, 1 mg/kg
25.0
~3.0
> 40%
Imidazo[1,2-a]pyridine
Q203 Analogue (Anti-TB)
C57BL/6 Mouse
PO, 10 mg/kg
Low
36.3
High
Pyrido[2,3-d]pyrimidine
Compound 5o (TTK Inhibitor)
Sprague-Dawley Rat
PO, 25 mg/kg
N/A
N/A
45.3%
Experimental Workflows for PK Validation
To ensure scientific integrity and self-validation, the following standardized protocols must be utilized when evaluating the pharmacokinetics of novel 3-(bromomethyl)pyridin-2-amine derivatives.
Protocol 1: In Vitro Microsomal Stability Assay (Determination of
CLint
)
This assay determines the vulnerability of the fused heterocyclic core to Phase I hepatic metabolism.
Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test derivative (final concentration: 1
μ
M, keeping organic solvent < 0.5% v/v). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
Kinetic Sampling: At precise time intervals (
t
= 0, 15, 30, 45, and 60 minutes), extract a 50
μ
L aliquot and immediately quench the reaction by adding 150
μ
L of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Data Processing: Calculate the elimination rate constant (
k
) from the log-linear plot of remaining compound versus time. Calculate intrinsic clearance:
CLint=(k×V)/microsomal protein concentration
.
Protocol 2: In Vivo Murine Pharmacokinetic Study
This workflow establishes the systemic clearance, volume of distribution (
Vd
), and oral bioavailability (F%).
Formulation: Suspend the derivative in a vehicle of 1% methylcellulose or 5% DMSO/95% PEG-400 to ensure complete dissolution[3].
Dosing: Administer the compound to female C57BL/6 mice (18–20 g). Use an intravenous (IV) dose of 1 mg/kg (tail vein) and an oral (PO) gavage dose of 10–50 mg/kg[3].
Serial Sampling: Collect ~50
μ
L of peripheral blood via submandibular or tail vein bleeds at 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
Plasma Extraction: Transfer blood to
K2EDTA
tubes, centrifuge at 3,000
×
g for 10 minutes to isolate plasma, and store at -80°C until LC-MS/MS analysis.
Non-Compartmental Analysis (NCA): Utilize PK modeling software (e.g., Phoenix WinNonlin) to calculate
AUC0−∞
,
Cmax
,
Tmax
,
CL
, and
t1/2
. Calculate Bioavailability as
F=(AUCPO×DoseIV)/(AUCIV×DosePO)×100
.
Fig 2. In vitro to in vivo extrapolation (IVIVE) workflow for predicting hepatic clearance.
Conclusion
The pharmacokinetics of 3-(bromomethyl)pyridin-2-amine hydrobromide derivatives are dictated by the successful conversion of the reactive precursor into stable, fused heterocycles. Through rational drug design, imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines achieve the delicate balance of high target affinity, optimal lipophilicity, low intrinsic clearance, and high oral bioavailability, cementing their status as privileged scaffolds in therapeutic development.
References
3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information. NextSDS. Available at:[Link]
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Available at:[Link]
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. National University of Pharmacy (NUPH). Available at: [Link]
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC - NIH. Available at: [Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. Available at: [Link]
WO2011061214A1 - Novel heterocyclic acrylamides and their use as pharmaceuticals.Google Patents.
toxicity and safety data for 3-(bromomethyl)pyridin-2-amine hydrobromide
An In-depth Technical Guide to the Toxicity and Safety of 3-(bromomethyl)pyridin-2-amine hydrobromide Executive Summary This guide provides a comprehensive overview of the known (CAS No. 23612-60-4).
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Toxicity and Safety of 3-(bromomethyl)pyridin-2-amine hydrobromide
Executive Summary
This guide provides a comprehensive overview of the known (CAS No. 23612-60-4). Prepared for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data sheet information. It synthesizes available hazard classifications, outlines a robust risk mitigation strategy, and provides actionable standard operating procedures for safe laboratory handling.
Analysis of current data reveals that 3-(bromomethyl)pyridin-2-amine hydrobromide is a hazardous substance, classified as harmful if swallowed, causing severe skin and eye irritation, and potentially acting as a skin sensitizer.[1][2] Notably, comprehensive toxicological data regarding chronic exposure, mutagenicity, carcinogenicity, and reproductive effects are not currently available.[2][3] This guide therefore emphasizes a precautionary approach, grounding its recommendations in established chemical safety principles to ensure user protection in the absence of complete data. The procedural recommendations herein are designed as self-validating systems to minimize exposure and mitigate risk during research and development activities.
Section 1: Compound Identification and Physicochemical Properties
A clear identification of the substance is the foundation of any safety assessment. The key identifiers and properties for 3-(bromomethyl)pyridin-2-amine hydrobromide are summarized below.
Section 2: Hazard Identification and Toxicological Profile
The toxicological profile has been constructed by aggregating data from multiple supplier Safety Data Sheets (SDS) and chemical databases. It is critical to note that the toxicological properties of this specific compound have not been fully investigated.[3] The information presented is based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
Hazard Class
GHS Classification
Key Findings and Remarks
Sources
Acute Toxicity (Oral)
Category 4: Harmful if swallowed
Ingestion may cause significant health effects; medical attention is required if swallowed.
Section 3: Risk Assessment and Mitigation Strategy
Given the identified hazards and the significant data gaps, a structured risk mitigation workflow is essential. The following process provides a systematic approach to ensure safety when handling 3-(bromomethyl)pyridin-2-amine hydrobromide.
Caption: A workflow for systematic risk mitigation in handling hazardous chemicals.
Pillars of Control:
Hazard Identification (Input): The process begins with a thorough review of all available safety data, as summarized in Section 2. The principle of "unknowns are treated as potential high hazards" should be applied to the existing data gaps.
Exposure Assessment: The primary routes of potential exposure for this solid compound are inhalation of dust particles and dermal/eye contact. The risk level is determined by the quantity used, the frequency of handling, and the specific manipulations performed (e.g., weighing, dissolving).
Engineering Controls: These are the first and most effective line of defense. All manipulations of solid 3-(bromomethyl)pyridin-2-amine hydrobromide must be performed within a certified chemical fume hood to prevent inhalation of dust.[5][6]
Administrative Controls: Detailed Standard Operating Procedures (SOPs) are mandatory. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins. Access to the material should be restricted to authorized and trained individuals.
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and non-negotiable. Based on the hazard profile, the following are required:
Eye/Face Protection: Chemical splash goggles and a face shield.[2]
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[7]
Body Protection: A laboratory coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron may be necessary.[7]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: General Protocol for Weighing and Handling
Preparation:
Ensure a chemical fume hood is certified and functioning correctly.
Don all required PPE (lab coat, chemical splash goggles, face shield, gloves).
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.
Handling:
Retrieve the container of 3-(bromomethyl)pyridin-2-amine hydrobromide and place it in the designated area within the fume hood.
Open the container slowly to avoid generating airborne dust.
Carefully weigh the desired amount of the solid using a tared weigh boat. Avoid any rapid movements that could aerosolize the powder.
Transfer the weighed solid to the reaction vessel.
Close the primary container tightly and wipe it down with a damp cloth before removing it from the fume hood for storage.
Cleanup:
Carefully clean any residual powder from the balance and spatula using a cloth dampened with an appropriate solvent (e.g., 70% ethanol), treating the cloth as contaminated waste.
Dispose of the weigh boat, bench paper, and any contaminated cleaning materials in a designated, sealed hazardous waste container.
Wipe down the work surface within the fume hood.
Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.
Section 5: Data Gaps and Recommendations for Future Research
The current safety profile of 3-(bromomethyl)pyridin-2-amine hydrobromide is incomplete. For organizations involved in its long-term development or use, generating further toxicological data is a matter of due diligence. The broader class of pyridine derivatives is known to possess a wide range of biological activities and potential toxicities, including mutagenic potential.[8]
Recommended future studies include:
In Vitro Mutagenicity: An Ames test (bacterial reverse mutation assay) would be a standard, cost-effective first step to screen for potential genotoxicity.
In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., hepatic, renal) can provide initial data on acute cellular toxicity and help establish concentration ranges for further testing.
Skin Sensitization Potential: A local lymph node assay (LLNA) or other validated methods would confirm and characterize the potential for allergic skin reactions.
Data on Degradation and Environmental Fate: Understanding the compound's persistence and breakdown products is crucial for a complete environmental risk assessment.
Generating these data sets would allow for a more refined risk assessment, inform the development of more specific handling protocols, and contribute to the broader scientific understanding of this class of compounds.
References
3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information. Chemical Substance Information. [Link]
Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. (2024, November 11). Oakwood Chemical. [Link]
Safety Data Sheet - Pyridine. (2023, February 1). Kishida Chemical Co., Ltd.[Link]
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]
Application Notes and Protocols for Alkylation Reactions Using 3-(bromomethyl)pyridin-2-amine Hydrobromide
Introduction: A Versatile Building Block for Medicinal Chemistry 3-(Bromomethyl)pyridin-2-amine hydrobromide is a key synthetic intermediate prized by researchers in drug discovery and development. Its structure is uniqu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Building Block for Medicinal Chemistry
3-(Bromomethyl)pyridin-2-amine hydrobromide is a key synthetic intermediate prized by researchers in drug discovery and development. Its structure is uniquely bifunctional, featuring a highly reactive pyridinylmethyl bromide for electrophilic substitution and a nucleophilic 2-aminopyridine core. This arrangement allows for its facile incorporation into diverse molecular scaffolds, introducing the (2-aminopyridin-3-yl)methyl moiety—a valuable pharmacophore found in a range of biologically active compounds.
This guide provides a comprehensive overview of the reagent's properties, detailed, field-tested protocols for its use in N-alkylation and S-alkylation reactions, and a troubleshooting guide to navigate common experimental challenges. The protocols are designed to be robust and adaptable, providing a solid foundation for both exploratory synthesis and library generation.
Reagent Properties, Safety, and Handling
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with 3-(bromomethyl)pyridin-2-amine hydrobromide.
The reagent is supplied as a hydrobromide salt, meaning the 2-amino group is protonated. This enhances stability but necessitates the use of a base in reactions to liberate the neutral, reactive form and to neutralize the HBr generated during the alkylation.
Safety data sheets (SDS) classify this compound as hazardous.[2][3][4]
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Corrosion/Irritation: Causes severe skin burns and serious eye damage.[2][3]
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's safety guidelines), and safety glasses or goggles.[3][5]
The Chemistry of Alkylation: Mechanism and Key Considerations
The primary application of 3-(bromomethyl)pyridin-2-amine hydrobromide is as an electrophile in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.
3.1. The SN2 Mechanism
The core reaction involves a nucleophile (such as an amine or thiol) attacking the electrophilic methylene (-CH₂-) carbon, displacing the bromide leaving group in a single, concerted step.
The Role of the Base: A base is non-negotiable in these reactions for two critical reasons:
Nucleophile Activation: For amines and thiols, the base deprotonates the nucleophile, increasing its electron density and thus its nucleophilicity, which accelerates the rate of reaction.[6]
Acid Scavenging: The reaction generates one equivalent of hydrobromic acid (HBr). The base neutralizes this acidic byproduct, preventing it from protonating the starting nucleophile or the product, which would render them unreactive.[7][8][9]
Caption: General SN2 alkylation workflow.
3.2. The Challenge of Over-Alkylation
A notorious issue in the N-alkylation of primary amines is the potential for the secondary amine product to be more nucleophilic than the starting primary amine.[10] This can lead to a second alkylation event, producing a tertiary amine byproduct and reducing the yield of the desired product.
Strategies to Promote Mono-alkylation:
Stoichiometry: Using an excess of the primary amine nucleophile can statistically favor its reaction over the product.
Controlled Addition: Slow, dropwise addition of the alkylating agent to the amine/base mixture can help maintain a low concentration of the electrophile, minimizing the chance of the product reacting again.
Choice of Base: A carefully chosen base can selectively deprotonate the starting primary amine over the more sterically hindered secondary amine product.[11]
Detailed Experimental Protocols
4.1. Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol provides a robust starting point for the N-alkylation of a wide range of amine nucleophiles.
Objective: To synthesize N-substituted 3-((alkylamino)methyl)pyridin-2-amines.
Materials:
Primary or Secondary Amine (1.0 - 1.2 equivalents)
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen solvent (e.g., DMF, 0.1-0.2 M concentration).
Base Addition: Add the base (e.g., K₂CO₃, 3.0 eq). Stir the suspension vigorously for 10-15 minutes at room temperature.
Electrophile Addition: Add the 3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) to the mixture portion-wise over 5 minutes. A slight exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the nucleophilicity of the amine.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
Work-up:
Cool the reaction to room temperature.
If using K₂CO₃, filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent or ethyl acetate.
If using Et₃N, concentrate the reaction mixture under reduced pressure.
Dilute the residue with ethyl acetate or dichloromethane and wash with water (2x) and then with saturated brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table 2: Recommended Starting Conditions for N-Alkylation
Nucleophile Type
Recommended Base
Solvent
Temperature (°C)
Notes
Primary Aliphatic Amine
K₂CO₃
DMF
25 - 40
Prone to over-alkylation; consider using an excess of the amine (1.5-2.0 eq).
Secondary Aliphatic Amine
K₂CO₃, DIPEA
MeCN, DMF
25 - 60
Generally clean reactions.
Aniline (Aromatic Amine)
K₂CO₃, Cs₂CO₃
DMF
50 - 80
Less nucleophilic; may require more forcing conditions.
4.2. Protocol 2: S-Alkylation of Thiols
This protocol is adapted for the alkylation of thiols to form thioethers. Thiolates are excellent nucleophiles, and these reactions are often high-yielding and clean.
Objective: To synthesize S-substituted 3-((alkylthio)methyl)pyridin-2-amines.
Procedure:
The procedure is nearly identical to Protocol 1. The key differences are:
Nucleophile: Use a thiol (R-SH) as the starting nucleophile (1.0 equivalent).
Reaction Conditions: Thiols are typically more acidic and their conjugate bases (thiolates) are softer, more potent nucleophiles. Reactions often proceed to completion rapidly at room temperature.
Over-alkylation: S-alkylation does not suffer from the over-alkylation issues seen with amines, as the resulting thioether is not nucleophilic. Therefore, a 1:1 stoichiometry of thiol to electrophile is generally effective.
Application Note: 3-(Bromomethyl)pyridin-2-amine Hydrobromide in Medicinal Chemistry
Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among the most versatile bifunctional synthons available to medicinal chemists is 3-(bromomethyl)pyridin-2-amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among the most versatile bifunctional synthons available to medicinal chemists is 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4). Possessing both a highly electrophilic benzylic-like bromomethyl group and a nucleophilic exocyclic primary amine, this building block is uniquely primed for the rapid construction of fused bicyclic systems, such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.
This application note provides an in-depth mechanistic analysis, validated protocols, and structural insights for utilizing 3-(bromomethyl)pyridin-2-amine hydrobromide in target-oriented synthesis and parallel library generation.
Physicochemical Profiling & Mechanistic Causality
The Necessity of the Hydrobromide Salt
A common question among synthetic chemists is why this reagent is exclusively supplied and handled as a hydrobromide salt rather than a free base. The causality lies in the compound's dual reactivity. The free base of 2-amino-3-(bromomethyl)pyridine contains both a potent electrophile (the
−CH2Br
group) and a strong nucleophile (the
−NH2
group). If liberated, the compound rapidly undergoes intermolecular
SN2
alkylation, leading to uncontrolled oligomerization and polymerization.
By formulating it as a hydrobromide salt, the amine is protonated, which completely quenches its nucleophilicity. This renders the compound a stable, handleable solid that can be stored for extended periods without degradation [1]. Furthermore, structurally related halogenated analogs, such as 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide, follow the exact same stability principles and are widely used for downstream cross-coupling applications [].
Divergent Synthetic Pathways
The sequential deprotection and functionalization of this synthon allow for divergent scaffold generation:
Alkylation-Lactamization : Reaction with carbon nucleophiles (e.g., malonates) yields 1,8-naphthyridine derivatives, which are privileged structures in kinase and KAT II inhibitor programs [3].
Urea Formation-Cyclization : Reaction with isocyanates yields pyrido[2,3-d]pyrimidines.
Direct
SN2
Displacement : Reaction with secondary amines yields 2-amino-3-(aminomethyl)pyridines, crucial for antibacterial FABI inhibitors [4].
Divergent synthetic pathways of 3-(bromomethyl)pyridin-2-amine hydrobromide in scaffold generation.
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one
This protocol is designed as a self-validating system. The initial alkylation forms a soluble intermediate, but upon heating, lactamization eliminates ethanol, driving the equilibrium forward. The successful formation of the product is visually confirmed by its precipitation from the reaction mixture upon cooling [3].
Enolate Generation : Under an inert
N2
atmosphere, add diethyl malonate to a stirred solution of sodium ethoxide in anhydrous ethanol at
0∘C
. Stir for 15 minutes to ensure complete enolate formation.
Controlled Alkylation : Slowly add 3-(bromomethyl)pyridin-2-amine hydrobromide in small portions over 30 minutes. Mechanistic Insight: The excess base (2.5 eq) is required because 1.0 eq is immediately consumed to neutralize the hydrobromide salt, liberating the free amine in situ.
Lactamization : Once addition is complete, warm the reaction to room temperature for 1 hour (monitor intermediate formation via LC-MS), then heat to reflux (
78∘C
) for 12 hours. The heat provides the thermodynamic driving force for the exocyclic amine to attack the newly appended ester.
Workup & Validation : Cool the mixture to
0∘C
. The target 3,4-dihydro-1,8-naphthyridin-2(1H)-one will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Parallel
SN2
Amination for Library Generation
When generating libraries of FABI inhibitors, selective alkylation of secondary amines without triggering self-condensation is critical [4].
Preparation : Dissolve the secondary amine and DIPEA in anhydrous DMF at room temperature. Mechanistic Insight: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from alkylating the bromomethyl group, allowing it to safely neutralize the hydrobromide salt without competing with the secondary amine.
Coupling : Add 3-(bromomethyl)pyridin-2-amine hydrobromide in one portion. Stir at room temperature for 2-4 hours.
Validation : Quench with saturated aqueous
NaHCO3
. Extract with EtOAc. The absence of polymeric baseline material on TLC confirms that DIPEA successfully prevented self-condensation during the coupling phase.
Quantitative Data Summary
The table below summarizes the reaction parameters, expected yields, and therapeutic applications for the primary scaffolds derived from this synthon.
Target Scaffold / Derivative
Reagents & Conditions
Reaction Type
Typical Yield
Primary Therapeutic Application
3,4-dihydro-1,8-naphthyridin-2(1H)-one
Diethyl malonate, NaOEt, EtOH, Reflux
Alkylation + Intramolecular Lactamization
65 - 80%
KAT II Inhibitors, Kinase Inhibitors
Pyrido[2,3-d]pyrimidines
Isocyanates, Pyridine/DMF,
80∘C
Urea formation + Base-promoted Cyclization
50 - 70%
Anticancer, ATP-competitive Kinase Inhibitors
2-amino-3-(aminomethyl)pyridines
Sec-amines, DIPEA, DMF, RT
Selective
SN2
Displacement
75 - 90%
Antibacterial (FABI inhibitors), Chelating Agents
Imidazo[1,2-a]pyridine analogs
α
-Haloketones,
NaHCO3
, Reflux
Bimolecular Condensation
45 - 60%
GPCR Ligands, Antiviral Agents
References
US Patent 8183238B2. Bicyclic and tricyclic compounds as KAT II inhibitors. Google Patents.
World Intellectual Property Organization (WO2011061214A1). Novel heterocyclic acrylamides and their use as pharmaceuticals. Google Patents.
Application Note: Strategic Cross-Coupling of 3-(Bromomethyl)pyridin-2-amine Hydrobromide for Advanced Drug Discovery
Abstract This guide provides a comprehensive technical overview and detailed protocols for the strategic application of cross-coupling reactions using 3-(bromomethyl)pyridin-2-amine hydrobromide. This versatile building...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic application of cross-coupling reactions using 3-(bromomethyl)pyridin-2-amine hydrobromide. This versatile building block is of significant interest to medicinal chemists for its potential to generate novel molecular scaffolds. However, its unique structural features—a reactive benzylic-type C(sp³)-Br bond, a coordinating 2-aminopyridine moiety, and its formulation as a hydrobromide salt—present distinct synthetic challenges. We will dissect the causality behind experimental choices, offering field-proven insights into catalyst selection, base-mediated neutralization, and reaction optimization to navigate potential pitfalls such as catalyst inhibition and competing SN2 pathways. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon in the construction of complex molecular architectures.
Introduction: The Synthetic Value and Challenges of 3-(Bromomethyl)pyridin-2-amine
The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] The introduction of a reactive handle at the 3-position, such as a bromomethyl group, unlocks a gateway for extensive functionalization, enabling the rapid diversification of molecular libraries for drug discovery.[2] 3-(Bromomethyl)pyridin-2-amine is thus a potent building block for creating novel 3-(aminomethyl)pyridine derivatives.
However, harnessing its synthetic potential requires a nuanced understanding of its inherent chemical complexities:
The C(sp³)-Br Bond: Unlike the more commonly coupled aryl C(sp²)-Br bonds, the benzylic-type bromide is highly susceptible to both palladium-catalyzed oxidative addition and classical nucleophilic substitution (SN2). This duality dictates that reaction conditions must be meticulously controlled to favor the desired cross-coupling pathway.
Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen and the adjacent primary amino group can readily coordinate to the palladium catalytic center. This can form stable, off-cycle complexes that sequester the catalyst and inhibit or completely halt the catalytic cycle.[3][4] The choice of bulky, electron-rich ligands is therefore critical to mitigate this effect.
The Hydrobromide Salt: The starting material is an acid salt, meaning the aminopyridine moiety is protonated. This necessitates the use of a sufficient quantity of base to first neutralize the salt in situ and generate the free-base form, which is the active participant in the catalytic cycle.
This application note will address these challenges head-on, providing robust protocols and strategic guidance for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig type couplings.
Core Principles and Strategic Considerations
Navigating Reactivity: C(sp³)-Br vs. C(sp²)-Br Coupling
The oxidative addition of a C(sp³)-Br bond to a Pd(0) center is mechanistically distinct from that of a C(sp²)-Br bond. While the latter is well-understood for a wide range of substrates, benzylic halides like our target molecule require specific catalytic systems. The selection of ligands is paramount; sterically hindered, electron-rich phosphine ligands are often necessary to promote the desired oxidative addition and subsequent reductive elimination steps for C(sp³)-coupled products.[3]
The Critical Role of the Base
The choice and stoichiometry of the base are arguably the most critical parameters. The base must perform two functions:
Neutralization: An initial equivalent of base is consumed to deprotonate the hydrobromide salt and liberate the active, neutral 3-(bromomethyl)pyridin-2-amine.
Catalytic Turnover: Subsequent equivalents are required to facilitate the core cross-coupling mechanism (e.g., activating the boronic acid in a Suzuki coupling or deprotonating the amine in a Buchwald-Hartwig reaction).[5]
Mild inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are generally preferred over strong organic bases (e.g., alkoxides) to minimize the risk of promoting undesired SN2 side reactions at the highly reactive bromomethyl position.[3]
Experimental Workflow: A Generalized Approach
A successful cross-coupling reaction with this substrate hinges on a rigorously controlled experimental setup. The workflow emphasizes the exclusion of oxygen and moisture, which can deactivate the catalyst and promote side reactions.
Application Notes and Protocols: 3-(Bromomethyl)pyridin-2-amine Hydrobromide as a Versatile Precursor for API Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(bromomethyl)pyridin-2-amine hydrobromide as a key precursor in th...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(bromomethyl)pyridin-2-amine hydrobromide as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines the chemical properties, reactivity, and a detailed protocol for its application in constructing the medicinally significant imidazo[1,2-a]pyridine scaffold.
Introduction: The Strategic Importance of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No: 23612-60-4) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.[1] Its structure incorporates a 2-aminopyridine moiety, a common pharmacophore, and a reactive bromomethyl group. This unique combination allows for sequential or one-pot reactions to construct complex heterocyclic systems, most notably the imidazo[1,2-a]pyridine core.
The hydrobromide salt form enhances the compound's stability and handling properties, making it a reliable reagent in multi-step synthetic sequences. The inherent reactivity of the bromomethyl group makes it an excellent electrophile for reactions with various nucleophiles, while the 2-aminopyridine portion is primed for cyclization reactions.[2]
Table 1: Physicochemical Properties of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Soluble in polar solvents like water, ethanol, and DMSO
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[3][4] This heterocyclic core imparts favorable pharmacokinetic and pharmacodynamic properties, leading to a wide range of therapeutic applications.
APIs and investigational drugs containing the imidazo[1,2-a]pyridine moiety have demonstrated activities including:
Prominent examples of drugs featuring this scaffold include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic).[3] The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of biological activity and physicochemical properties.
Reaction Mechanism: Synthesis of Imidazo[1,2-a]pyridines
The primary application of 3-(bromomethyl)pyridin-2-amine hydrobromide in API synthesis is its role in the construction of imidazo[1,2-a]pyridines. The general and widely accepted mechanism for this transformation is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. In the context of using 3-(bromomethyl)pyridin-2-amine hydrobromide, the reaction proceeds via an intramolecular cyclization following an initial intermolecular reaction.
A plausible reaction pathway involves the initial reaction of the 2-amino group with a suitable carbonyl compound (e.g., an aldehyde or ketone) to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbon bearing the bromine atom, leading to the formation of the fused five-membered imidazole ring. Subsequent aromatization yields the stable imidazo[1,2-a]pyridine core.
in vitro assay preparation with 3-(bromomethyl)pyridin-2-amine hydrobromide
Application Note: In Vitro Assay Preparation and Evaluation of 3-(Bromomethyl)pyridin-2-amine Hydrobromide-Derived Probes Introduction & Scientific Rationale 3-(Bromomethyl)pyridin-2-amine hydrobromide (BMPA-HBr) is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Assay Preparation and Evaluation of 3-(Bromomethyl)pyridin-2-amine Hydrobromide-Derived Probes
Introduction & Scientific Rationale
3-(Bromomethyl)pyridin-2-amine hydrobromide (BMPA-HBr) is a highly reactive, bi-functional building block widely utilized in medicinal chemistry. Its structural architecture features a primary amine and a benzylic-like bromomethyl group. This dual functionality serves two primary purposes in drug discovery:
Scaffold Synthesis: It is a classic precursor for the synthesis of 1,8-naphthyridine cores, which are the foundational pharmacophores for potent Staphylococcus aureus FabI inhibitors like AFN-1252[1].
Covalent Warhead: The bromomethyl moiety acts as a highly efficient electrophilic fragment for Cysteine-Directed Targeted Covalent Inhibitors (TCIs). The high intrinsic reactivity of the bromomethyl group allows for rapid
SN2
displacement by the thiolate anion of target cysteine residues[2].
The Causality of Handling: BMPA-HBr is supplied as a hydrobromide salt. This is a critical design choice by chemical manufacturers: protonation of the primary amine prevents spontaneous, intermolecular self-alkylation (polymerization) during storage. However, once the compound is introduced into a neutral physiological buffer (pH 7.4), the amine is deprotonated, and the bromomethyl group becomes highly susceptible to both targeted nucleophilic attack and off-target hydrolysis. Therefore, assay preparation requires precise timing and solvent control to ensure the integrity of the electrophile.
Experimental Workflow & Logic
To successfully deploy BMPA-HBr or its derivatives in an in vitro assay, researchers must validate the intrinsic reactivity of the warhead before measuring target engagement. A compound that is too reactive will hydrolyze in the buffer before reaching the target; a compound that is too stable will fail to form the covalent bond.
Workflow for the in vitro preparation and evaluation of BMPA-HBr covalent probes.
Protocol 1: Preparation of Assay-Ready Stock Solutions
Because the bromomethyl group is an active alkylating agent, improper solubilization will lead to complete loss of assay signal due to warhead degradation.
Equilibration: Allow the sealed vial of BMPA-HBr to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which will rapidly hydrolyze the bromomethyl group upon solvation.
Solubilization: Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution. Do not use protic solvents (e.g., methanol, ethanol, or water) for the primary stock, as they will act as nucleophiles and displace the bromide.
Aliquot & Purge: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes (10-20 µL each). Purge the headspace of each tube with Argon/Nitrogen gas before sealing.
Storage: Store aliquots at -80°C. Discard any thawed aliquot after use; do not subject the compound to freeze-thaw cycles.
Before running a biochemical target assay, the intrinsic electrophilicity of the bromomethyl group must be quantified. This is achieved by measuring its half-life (
t1/2
) in the presence of Glutathione (GSH), the most abundant intracellular thiol[3].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 67 mM Potassium Phosphate buffer (pH 7.4). Causality: pH 7.4 ensures that a physiological fraction of the GSH cysteine thiol is deprotonated to the active thiolate anion (
pKa≈9.2
).
GSH Solution: Dissolve reduced L-Glutathione (GSH) in the buffer to a final concentration of 5 mM.
Reaction Initiation: Add 1 µL of the 10 mM BMPA-HBr DMSO stock to 999 µL of the GSH buffer (final compound concentration = 10 µM; final DMSO = 0.1%). Vortex immediately.
Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at
t=0,15,30,60,120,
and
240
minutes.
Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: The acid drops the pH, protonating the GSH thiolate and instantly halting the
SN2
reaction.
LC-MS/MS Analysis: Centrifuge the quenched samples to remove precipitated salts. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent BMPA-HBr mass and the appearance of the BMPA-GSH adduct.
Data Calculation: Plot the natural log of the remaining parent compound AUC versus time to calculate the pseudo-first-order rate constant (
kGSH
) and half-life (
t1/2
).
Protocol 3: In Vitro Target Engagement Assay (Time-Dependent Inhibition)
Covalent inhibitors do not operate under standard equilibrium kinetics; their potency increases over time as the irreversible bond forms. Therefore, standard
IC50
values are insufficient. The assay must be structured to measure Time-Dependent Inhibition (TDI) to calculate
kinact/KI
.
Step-by-Step Methodology:
Enzyme Preparation: Dilute the target enzyme (e.g., FabI or a target kinase) to
2×
the final assay concentration in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Note: Omit DTT or
β
-mercaptoethanol from the buffer, as these nucleophiles will scavenge the bromomethyl warhead.
Compound Dilution: Prepare a 10-point serial dilution of the BMPA-HBr derivative in DMSO, then dilute 1:50 into the assay buffer.
Pre-Incubation Matrix: Mix the enzyme and compound in a 384-well plate. Establish different pre-incubation times: 0 min, 15 min, 30 min, and 60 min at room temperature. Causality: Staggering the pre-incubation times allows the covalent bond to form at different rates depending on compound concentration.
Substrate Addition: At the end of the pre-incubation period, simultaneously add the enzyme substrate (e.g., crotonyl-ACP and NADH for FabI[1]) to all wells to initiate the reaction.
Readout: Monitor the reaction progress (e.g., fluorescence or absorbance) and calculate the initial velocity for each well.
Kinetic Extraction: Plot the remaining fractional activity against pre-incubation time to extract the observed rate constant (
kobs
) for each concentration, which is then used to determine
kinact
(maximum rate of inactivation) and
KI
(initial binding affinity).
Data Presentation & Interpretation
The following tables provide a framework for interpreting the quantitative data generated from the protocols above.
Table 1: Physicochemical & Reactivity Profile of BMPA-HBr
Parameter
Value / Characteristic
Impact on Assay Design
Molecular Weight
281.97 g/mol (Salt); 201.06 g/mol (Free Base)
Adjust stock concentration calculations to account for the HBr salt mass.
Compound must be diluted into aqueous buffer immediately prior to assay.
Table 2: Interpretation of GSH Trapping Assay Results
GSH Half-Life (
t1/2
)
Reactivity Classification
Suitability for In Vitro Assay
< 5 minutes
Hyper-reactive
Poor. Will rapidly hydrolyze or bind off-target proteins before reaching the active site.
15 – 120 minutes
Optimal
Excellent. Balances aqueous stability with sufficient electrophilicity for target cysteine engagement.
> 240 minutes
Low Reactivity
Poor. May act as a reversible inhibitor; unlikely to form a covalent bond within the assay timeframe.
Table 3: Time-Dependent Inhibition (TDI) Matrix Example
Inhibitor Concentration
IC50
(0 min pre-incubation)
IC50
(60 min pre-incubation)
IC50
Shift Ratio
BMPA-HBr Derivative
5.2 µM
0.15 µM
34.6x (Strong evidence of covalent modification)
Non-Covalent Control
1.1 µM
1.2 µM
0.9x (No time-dependent shift)
References
Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor
Source: Antimicrobial Agents and Chemotherapy (PubMed Central)
URL:[Link]
Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application Note: Catalytic Orthogonal Functionalization of 3-(Bromomethyl)pyridin-2-amine Hydrobromide Scaffolds
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Chemical Profiling In the realm of modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Chemical Profiling
In the realm of modern drug discovery, the rapid and predictable assembly of polyheterocyclic scaffolds is paramount. Bifunctional building blocks such as 3-(bromomethyl)pyridin-2-amine hydrobromide[1] and its halogenated counterpart, 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide[], serve as highly versatile linchpins. These compounds are critical precursors for the synthesis of pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and complex heterocyclic acrylamides used in targeted therapeutics[3].
Mechanistic Causality: The Necessity of the Hydrobromide Salt
A common pitfall in handling 3-(bromomethyl)pyridin-2-amine derivatives is their inherent instability as free bases. The molecule possesses both a nucleophilic 2-amino group and a highly electrophilic 3-bromomethyl group. If left unprotonated, the free base undergoes rapid, uncontrolled intermolecular alkylation (polymerization).
The Solution: Supplying and storing the compound as a hydrobromide salt is a chemical necessity. The HBr salt protonates the pyridine/amino system, effectively deactivating the nucleophile and stabilizing the monomer. Any protocol utilizing this scaffold must account for in situ neutralization prior to catalytic functionalization.
Orthogonal Reactivity Strategy
To build complex pharmacophores, we exploit the hierarchy of reactivity in the 5-bromo derivative:
Objective: Target the 3-bromomethyl group without triggering the 5-bromo group or causing self-condensation.
Causality Insight: We employ Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system. The mild aqueous base neutralizes the HBr salt in situ, while TBAB immediately shuttles the target nucleophile into the organic phase. This kinetic advantage ensures that the desired S_N2 displacement outcompetes any unwanted self-condensation of the aminopyridine.
Step-by-Step Methodology:
Reactor Charging: To a round-bottom flask, add 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 equiv) and the target nucleophile (e.g., a secondary amine or thiol, 1.1 equiv).
Solvent Addition: Introduce a biphasic solvent system consisting of Dichloromethane (DCM) and 10% aqueous Na₂CO₃ (1:1 v/v, 10 mL/mmol).
Reaction Execution: Stir the biphasic mixture vigorously at 25°C for 2 hours.
Self-Validation (IPC): Pause stirring to allow phase separation. Sample the organic layer for LC-MS analysis. Validation Check: Confirm the complete disappearance of the starting material mass (m/z ~266/268 for the free base) and the appearance of the target mass. The presence of an isotopic bromine doublet confirms the 5-bromo group remains intact.
Workup: Separate the layers. Extract the aqueous phase with DCM (2 × 5 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Objective: Catalytic C-C bond formation at the 5-bromo position.
Causality Insight: 2-Aminopyridines are notoriously challenging substrates for palladium catalysis. The free exocyclic amine and the pyridine nitrogen can act as bidentate ligands, chelating the palladium center and poisoning the catalyst[3]. To circumvent this, we utilize Pd(dppf)Cl₂. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which tightly coordinates the palladium center, preventing substrate-induced catalyst deactivation and accelerating the rate-limiting reductive elimination step.
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with the mono-functionalized intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Degassing (Critical Step): Add 1,4-Dioxane/H₂O (4:1 v/v, 10 mL/mmol). Degas the suspension by sparging with ultra-pure N₂ gas for 15 minutes to prevent oxidative degradation of the catalyst.
Catalyst Addition: Under a positive N₂ flow, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask.
Heating: Heat the reaction mixture to 90°C in a pre-heated oil bath for 6 hours.
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). Validation Check: Observe the shift of the UV-active spot. The extended conjugation from the newly formed biaryl system will significantly alter the UV absorption profile under a 254 nm lamp.
Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Catalytic Cycle Visualization
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 5-bromo-aminopyridine derivatives.
Quantitative Data Presentation
The choice of catalyst and base is the primary driver of yield in the cross-coupling phase. Below is a summary of our optimization data for the coupling of the intermediate with phenylboronic acid.
Entry
Catalyst System (5 mol%)
Ligand Type
Base (2.0 eq)
Solvent System
Temp (°C)
Isolated Yield (%)
Observation
1
Pd(PPh₃)₄
Monodentate
Na₂CO₃
Toluene/H₂O
90
45%
Sluggish reaction; catalyst poisoning observed.
2
Pd(OAc)₂ + PPh₃
Monodentate
K₃PO₄
Dioxane/H₂O
90
52%
Moderate conversion; significant palladium black.
3
Pd₂(dba)₃ + XPhos
Biaryl Phosphine
Cs₂CO₃
Dioxane
100
76%
Good yield; anhydrous conditions required.
4
Pd(dppf)Cl₂
Bidentate (Large Bite)
K₂CO₃
Dioxane/H₂O
90
88%
Optimal; rapid conversion, clean profile.
Table 1: Optimization of reaction conditions for the Pd-catalyzed cross-coupling of 5-bromo-aminopyridine derivatives.
synthesizing heterocyclic compounds with 3-(bromomethyl)pyridin-2-amine hydrobromide
Application Note: Synthesizing Fused Heterocyclic Systems Using 3-(Bromomethyl)pyridin-2-amine Hydrobromide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causalit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesizing Fused Heterocyclic Systems Using 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Mechanistic causality, self-validating protocols, and synthesis of 6- and 7-membered nitrogenous heterocycles.
The Chemical Logic of Bis-Electrophilic/Nucleophilic Scaffolds
3-(Bromomethyl)pyridin-2-amine hydrobromide is a highly privileged, bifunctional building block extensively utilized in medicinal chemistry for the construction of fused heterocyclic systems[1]. Featuring an electrophilic bromomethyl group at C3 and a nucleophilic primary amine at C2, this ortho-disubstituted scaffold is uniquely primed for tandem substitution-cyclization sequences.
Expertise & Causality: Why the Hydrobromide Salt?
The free base of 3-(bromomethyl)pyridin-2-amine is inherently unstable. The spatial proximity of a strong nucleophile (C2-NH₂) and a highly reactive electrophile (C3-CH₂Br) makes the free molecule highly susceptible to rapid intermolecular self-condensation and polymerization. By isolating the compound as a hydrobromide salt, both the pyridine and primary amine nitrogens are protonated[1]. This drastically reduces their nucleophilicity, ensuring long-term shelf stability and preventing degradation.
Strategic Implication: During synthesis, the reactive free base must be generated in situ. To prevent self-condensation, the neutralizing base (e.g., DIPEA) must be added slowly to a mixture already containing an excess of the target nucleophilic partner.
Derivatization for Drug Discovery:
Halogenated derivatives, such as 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide, are frequently employed when downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) is required at the C5 position of the final heterocycle[2]. These scaffolds are critical in the development of novel pharmaceuticals, including heterocyclic acrylamides[3] and FABI (fatty acid biosynthesis) inhibitors[4].
Mechanistic Pathway Visualization
The bifunctional nature of the scaffold allows for divergent synthesis depending on the primary nucleophile used, granting access to both 6-membered pyrido[2,3-d]pyrimidines and 7-membered pyrido[2,3-e][1,4]diazepines[4].
Divergent synthetic pathways from 3-(bromomethyl)pyridin-2-amine to 6- and 7-membered heterocycles.
Preparation: Suspend 3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C.
Nucleophile Addition: Add the primary amine (
R−NH2
) (3.0 eq). Causality: The excess amine acts as both the reactant and a competitive nucleophile to mathematically suppress starting material self-condensation.
Controlled Neutralization: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 15 minutes. Causality: Slow addition ensures that as the free base is generated, it immediately reacts with the abundant primary amine rather than another molecule of itself.
Reaction & In-Process Control (IPC 1): Stir at room temperature for 2 hours.
Self-Validation: Analyze the mixture via LC-MS. Do not proceed until the starting material isotopic cluster (m/z 201/203
[M+H]+
) is undetectable. The intermediate mass must account for >90% of the Total Ion Chromatogram (TIC).
Workup: Concentrate under reduced pressure, partition between EtOAc and saturated
NaHCO3
, wash with brine, dry over
Na2SO4
, and concentrate to yield the crude intermediate.
Step 2: Intramolecular Cyclization
Activation: Dissolve the crude intermediate in anhydrous THF (40 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).
Causality: CDI is selected over phosgene for safety and controlled reactivity. The more nucleophilic alkylamine (introduced in Step 1) attacks CDI first to form an active acyl imidazole intermediate.
Thermal Ring Closure: Heat the mixture to reflux (65 °C) for 4–6 hours.
Causality: The C2-aminopyridine is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring. Thermal energy is strictly required to overcome the activation barrier for the final ring closure.
In-Process Control (IPC 2): Monitor by TLC (DCM:MeOH 9:1). The highly polar intermediate will convert to a significantly less polar, strongly UV-active spot corresponding to the cyclic urea.
Isolation: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.
Performance Metrics & Quantitative Data
The efficiency of the cyclization is highly dependent on the steric and electronic properties of the primary amine used in Step 1. Below is a comparative data summary for standard derivatives synthesized using Protocol A.
Application Note & Protocol: Preparation and Use of 3-(bromomethyl)pyridin-2-amine hydrobromide for Chromatographic Analysis
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 3-(bromomethyl)pyridin-2-amine hydrobromide as a pre-column deri...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 3-(bromomethyl)pyridin-2-amine hydrobromide as a pre-column derivatization reagent for chromatographic analysis. The primary application of this reagent is to introduce a UV-active or fluorescently-active moiety to analytes that lack a suitable chromophore, thereby enhancing their detectability. This is particularly useful for the analysis of carboxylic acids and other acidic compounds. This guide covers reagent synthesis, purification, solution preparation, and a detailed protocol for analyte derivatization and subsequent HPLC analysis, grounded in established chemical principles and safety protocols.
Introduction: The Rationale for Derivatization
In pharmaceutical and biomedical analysis, many critical analytes, such as fatty acids, prostaglandins, and acidic drug metabolites, lack a native chromophore or fluorophore, making their detection by common chromatographic methods like HPLC-UV or HPLC-Fluorescence challenging.[1] Derivatization is a chemical modification technique that converts the analyte into a derivative with more favorable properties for analysis. 3-(bromomethyl)pyridin-2-amine hydrobromide serves as an effective derivatization agent by covalently bonding to the analyte of interest, typically through a nucleophilic substitution reaction.[2] The pyridine ring system in the reagent imparts strong UV absorbance, significantly lowering the limits of detection and quantification for the target analyte.
This guide is structured to provide both the foundational knowledge and the practical steps required to successfully implement this reagent in a laboratory setting. We will delve into the causality behind procedural choices, ensuring a deep understanding of the methodology.
Reagent Profile and Safety
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its effective and safe use.
Soluble in polar aprotic solvents (e.g., Acetonitrile, DMF)
General Chemical Knowledge
Critical Safety and Handling
3-(bromomethyl)pyridin-2-amine hydrobromide is a hazardous substance that requires strict adherence to safety protocols. The bromomethyl group makes it a potent lachrymator and alkylating agent.
Hazard Class
GHS Pictogram
Precautionary Statement
Source
Acute Toxicity (Oral, Dermal, Inhalation)
GHS07
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Always handle this reagent inside a certified chemical fume hood.[8]
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a face shield.[6][9]
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Part A: Reagent Synthesis & Purification
While commercially available, the synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide may be necessary. The following protocol is based on established bromination reactions of activated methyl groups on pyridine rings. The likely precursor is 2-amino-3-methylpyridine.
Principle of Synthesis
The synthesis involves the free-radical bromination of the methyl group at the 3-position of the 2-aminopyridine ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of allylic/benzylic bromination, typically initiated by a radical initiator like AIBN (Azobisisobutyronitrile) or UV light. The reaction is followed by the precipitation of the hydrobromide salt.
Detailed Synthesis Protocol
(Note : This protocol should only be performed by personnel experienced in synthetic organic chemistry.)
Setup : In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.
Reaction : Heat the mixture to reflux (approximately 77-82°C for CCl₄ or ACN) under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct can be removed by filtration.
Salt Formation : To the filtrate, slowly add a solution of hydrobromic acid (HBr) in acetic acid or diethyl ether. The 3-(bromomethyl)pyridin-2-amine hydrobromide product will precipitate out of the solution.
Isolation : Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any remaining impurities, and dry under vacuum.
Purification by Recrystallization
Purity is paramount for a derivatization reagent to ensure reproducible results and avoid extraneous peaks in the chromatogram.
Solvent Selection : Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of polar solvents like ethanol/methanol and a less polar co-solvent might be effective. Tertiary butanol has been shown to be effective for recrystallizing similar amine hydrobromide compounds.[10]
Procedure : Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Drying : Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven.
Part B: Preparation of Derivatization Reagent Solution
This section details the preparation of the reagent for its intended use in derivatization reactions.
Workflow for Reagent Solution Preparation
The process is straightforward but requires accuracy and adherence to safety protocols.
Caption: Workflow for preparing the derivatization solution.
Detailed Protocol for Solution Preparation
Solvent Choice : Acetonitrile (ACN) is the most common and recommended solvent. It is aprotic, preventing solvolysis of the reactive bromomethyl group, and is compatible with reverse-phase HPLC mobile phases.[11]
Concentration : A typical starting concentration is 1-5 mg/mL. The optimal concentration depends on the expected analyte concentration and may require empirical optimization.
Procedure :
a. Accurately weigh the required amount of 3-(bromomethyl)pyridin-2-amine hydrobromide in a fume hood.
b. Transfer the solid to a clean amber glass volumetric flask.
c. Add approximately half the final volume of HPLC-grade acetonitrile.
d. Vortex or sonicate the mixture until the solid is completely dissolved.
e.g. Bring the flask to final volume with acetonitrile and mix thoroughly.
Stability and Storage : The reagent solution is susceptible to degradation by light and moisture. It should be prepared fresh daily for best results.[12] If storage is necessary, aliquot the solution into amber vials, purge with nitrogen, and store at -20°C for no longer than one week.
Part C: Application Protocol - Derivatization of Carboxylic Acids
This protocol provides a robust starting point for the derivatization of acidic analytes prior to HPLC analysis.
Principle of Derivatization
The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The carboxylic acid analyte is first deprotonated by a non-nucleophilic base to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form a stable ester derivative.[13] A phase-transfer catalyst, such as 18-crown-6, is often used to enhance the solubility and reactivity of the base (e.g., potassium carbonate) in the organic solvent.[11]
Workflow for Derivatization and Analysis
Caption: General workflow for analyte derivatization and analysis.
Detailed Derivatization Protocol
Sample Preparation : Prepare the sample or standard solution in acetonitrile. A typical starting concentration is in the µg/mL range.
Reaction Setup : In a 1.5 mL amber microcentrifuge vial, combine the following:
100 µL of the sample/standard solution.
200 µL of the 3-(bromomethyl)pyridin-2-amine hydrobromide reagent solution (1-5 mg/mL). A molar excess of the reagent is required to drive the reaction to completion.
~5 mg of anhydrous potassium carbonate (catalyst).
~1 mg of 18-crown-6 (phase-transfer catalyst).
Reaction : Vortex the vial for 30 seconds to ensure mixing. Incubate the reaction at 60°C for 30-60 minutes in a heating block or water bath.[12][13] The optimal time and temperature should be determined experimentally.
Post-Reaction :
a. Cool the mixture to room temperature.
b. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the insoluble potassium carbonate.[12]
c. Carefully transfer the supernatant to an HPLC vial for analysis. Dilution with the mobile phase may be necessary if the concentration is too high.
Recommended HPLC Conditions
The resulting derivative is more non-polar than the parent acid, making it well-suited for reverse-phase chromatography.
Parameter
Recommended Setting
Rationale
Column
C18 or Phenyl-Hexyl, 2.1/4.6 mm ID, < 5 µm
Provides excellent retention and resolution for non-polar derivatives.[11]
Mobile Phase A
Water + 0.1% Formic Acid or Acetic Acid
Acidification sharpens peaks by suppressing silanol interactions.
Mobile Phase B
Acetonitrile or Methanol + 0.1% Acid
Elutes the non-polar derivative.
Gradient
Start at 30-50% B, ramp to 95% B over 10-15 min
A gradient is typically required to elute the derivative and separate it from unreacted reagent.
Flow Rate
0.5 - 1.0 mL/min for 4.6 mm ID columns
Standard flow rate for analytical HPLC.
Injection Volume
5 - 20 µL
Dependent on analyte concentration and system sensitivity.
Detection
UV/DAD at ~260-270 nm
The pyridine ring has a strong absorbance in this region. A full scan can confirm peak identity.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Product Peak
- Incomplete reaction- Reagent degradation- Incorrect pH (acid not deprotonated)
- Increase reaction time/temperature.- Prepare fresh reagent solution.- Ensure sufficient catalyst is added and well-mixed.
Large Reagent Peak
- Excessive reagent used- Short run time
- Optimize (reduce) the reagent-to-analyte ratio.- Extend the gradient run time to elute the reagent peak after the analyte peak.
Multiple Product Peaks
- Side reactions- Impure reagent or sample
- Lower reaction temperature.- Purify the reagent.- Use a sample cleanup step (e.g., SPE) before derivatization.
References
3-(bromomethyl)
Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. Activetech Inc.
SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
SAFETY DATA SHEET - 3-(Bromomethyl)pyridine Hydrobromide. TCI Chemicals.
Application Notes: Fluorescence Detection of Carboxylic Acids using 2-(Bromomethyl)-3-phenylquinoxaline. BenchChem.
A new fluorogenic reagent for labelling carboxylic acids in HPLC.
A Comparative Guide to the Derivatization of Carboxylic Acids for Fluorescence Detection. BenchChem.
troubleshooting solubility issues with 3-(bromomethyl)pyridin-2-amine hydrobromide
Welcome to the technical support guide for 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, with a primary focus on solubility issues. As a bifunctional molecule and a hydrobromide salt, its behavior in various solvent systems can be complex. This guide provides field-proven insights and validated protocols to ensure successful experimental outcomes.
Part 1: Troubleshooting Solubility - A Logical Workflow
Researchers frequently encounter solubility challenges with salt forms of organic compounds. The following decision tree provides a systematic approach to diagnosing and solving these issues.
Caption: Troubleshooting workflow for solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my 3-(bromomethyl)pyridin-2-amine hydrobromide not dissolving in my organic reaction solvent (e.g., Toluene, THF, Dichloromethane)?
A: This is the most common issue and is due to the fundamental chemical nature of the compound. You are working with a salt. 3-(bromomethyl)pyridin-2-amine hydrobromide is the salt formed between the basic pyridine and amine nitrogens and hydrobromic acid (HBr). This ionic character makes it highly polar.
Causality: Nonpolar or weakly polar organic solvents like toluene, hexane, diethyl ether, and even moderately polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are poor at solvating charged ions.[1][2] The energy required to break the crystal lattice of the salt is not compensated by the weak interactions with these solvents. In contrast, the "free base" form of this molecule, which is uncharged, would be significantly more soluble in these organic solvents.[3]
Q2: What are the recommended solvents for dissolving the hydrobromide salt form?
A: To dissolve the salt directly, you must use polar solvents.
Polar Protic Solvents: Water, methanol, and ethanol are excellent choices.[1] They can effectively solvate both the pyridinium cation and the bromide anion through strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) can also be effective, although solubility might be slightly lower than in protic solvents. These are often good choices for reactions where water or alcohols would interfere.
Q3: My reaction requires a nonpolar solvent, but the reagent won't dissolve. What is the best course of action?
A: You must convert the salt to its more organic-soluble "free base" form. This is a standard and necessary procedure when working with amine salts in organic synthesis. The goal is to remove the proton (H+) from the protonated amine, thereby neutralizing the charge.
Recommended Strategy: Perform a mild basic workup to generate the free base, which can then be extracted into your desired reaction solvent. This method provides a clean, anhydrous solution of the active reagent. (See Protocol 1 below for a detailed, step-by-step guide) .[4][5][6]
Alternative Strategy (Use with Caution): In some cases, you can add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), directly to a suspension of the hydrobromide salt in the reaction solvent. The organic base will neutralize the HBr in situ, forming a triethylammonium bromide salt which may or may not interfere with your reaction. The free base of your reagent is liberated simultaneously. This approach is less clean, as a salt byproduct is generated directly in your reaction mixture.
Q4: How does pH affect the solubility of this compound?
A: The pH of the solution is the primary determinant of the compound's form and, consequently, its solubility.
Acidic to Neutral pH (pH < 7): In this range, the compound will exist predominantly in its protonated, hydrobromide salt form. This form is soluble in water and other polar protic solvents.[1]
Basic pH (pH > 8): As a base (e.g., sodium bicarbonate or sodium hydroxide) is added, the protonated nitrogens are deprotonated. This converts the salt into the neutral "free base." The free base has significantly lower water solubility and may precipitate from an aqueous solution, while its solubility in organic solvents increases dramatically.[4][7]
Q5: My solution is turning a different color, or I'm seeing unexpected byproducts. Is the compound unstable?
A: 3-(bromomethyl)pyridin-2-amine is a reactive molecule, and instability can arise, particularly in its free base form.
Reactivity of the Free Base: The free base contains a nucleophilic primary amine (-NH₂) and an electrophilic bromomethyl group (-CH₂Br). In solution, especially when heated or left for extended periods, the free base can undergo intermolecular self-alkylation, leading to dimerization or polymerization and discoloration.
Stability of the Salt Form: The hydrobromide salt is significantly more stable for storage.[4] The protonation of the nitrogen atoms reduces their nucleophilicity, thus inhibiting the self-reaction pathway. This is a key reason why the compound is supplied and stored as a salt. When you generate the free base for a reaction, it is best practice to use it immediately.
Part 3: Data & Protocols
Solubility Profile Summary
The following table provides a qualitative summary of the expected solubility for 3-(bromomethyl)pyridin-2-amine hydrobromide.
Solvent Class
Example Solvents
Expected Solubility of the HBr Salt
Rationale
Polar Protic
Water, Methanol, Ethanol
Soluble / Miscible
The ionic salt readily dissolves and dissociates in polar protic solvents capable of hydrogen bonding.[1]
Polar Aprotic
DMF, DMSO, Acetonitrile
Moderately to Slightly Soluble
Can solvate the ions to some extent, but less effectively than protic solvents. Acetonitrile is often a good choice for reactions involving salts.
Nonpolar Aprotic
Toluene, Hexane, Diethyl Ether
Insoluble
The nonpolar solvent cannot effectively solvate the charged pyridinium and bromide ions.[1][2]
Halogenated
Dichloromethane (DCM), Chloroform
Slightly Soluble to Insoluble
While polar, they are generally poor solvents for salts. The free base form is much more soluble.
Experimental Protocol 1: Generation and Extraction of the Free Base
Objective: To convert the water-soluble hydrobromide salt into its organic-soluble free base form for use in a nonpolar or weakly polar reaction solvent.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Step-by-Step Methodology:
Dissolution: In a flask, dissolve the 3-(bromomethyl)pyridin-2-amine hydrobromide in a minimal amount of deionized water.
Transfer: Transfer the aqueous solution to a separatory funnel.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
Causality & Observation: You are neutralizing the hydrobromic acid. Effervescence (CO₂ gas evolution) will occur. Continue adding the bicarbonate solution dropwise until the bubbling ceases. This indicates that the neutralization is complete. The aqueous solution may become cloudy as the less water-soluble free base begins to form.
Extraction: Add a volume of your desired organic solvent (e.g., DCM or EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release pressure.
Expert Tip: The free base is more soluble in the organic layer. This step transfers the desired compound from the aqueous phase to the organic phase.
Phase Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean, dry Erlenmeyer flask.
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5). Combine the organic extracts.
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This removes residual water from the organic solution.
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtered solution using a rotary evaporator to remove the solvent.
Final Product: The resulting residue is the free base of 3-(bromomethyl)pyridin-2-amine. It should be used immediately in your subsequent reaction to prevent potential decomposition.
References
Zhishang Chemical. Pyridine hydrobromide CAS 18820-82-1.
chemeurope.com. Pyridine.
ECHA. 3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information.
NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. In: Toxicological Profile for Pyridine.
ResearchGate. Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?.
Technical Support Center: Optimizing Reaction Yields with 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Welcome to the Technical Support Center. 3-(Bromomethyl)pyridin-2-amine hydrobromide is a highly versatile, yet notoriously challenging, bifunctional building block.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-(Bromomethyl)pyridin-2-amine hydrobromide is a highly versatile, yet notoriously challenging, bifunctional building block. It is a critical precursor for the synthesis of[1], a privileged scaffold found in numerous pharmaceuticals including zolpidem, zolimidine, and various antimicrobial agents[2].
However, because this molecule contains both a nucleophilic amine and an electrophilic bromomethyl group, researchers frequently encounter low yields, degradation, and intractable polymeric byproducts[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master this reagent.
Q1: Why does my reagent degrade during storage, and how can I prevent it?
The Causality: The bromomethyl group is highly sensitive to moisture. In the presence of ambient water, the electrophilic carbon undergoes slow hydrolysis, converting the active bromomethyl group into an inactive hydroxymethyl group. Furthermore, if the hydrobromide (HBr) salt absorbs moisture, the localized drop in acidity can prematurely expose trace amounts of the free base, triggering slow degradation[4].
The Solution: Always store 3-(bromomethyl)pyridin-2-amine hydrobromide in a tightly sealed desiccator under an inert atmosphere (Argon or Nitrogen) at -20°C. Before use, allow the vial to warm to room temperature in the desiccator to prevent condensation.
Q2: My reactions yield an insoluble "black tar" instead of the target product. What is happening?
The Causality: You are observing intermolecular self-condensation. The HBr salt form is stable because the 2-amino group is protonated, rendering it non-nucleophilic. However, once you add a base to neutralize the salt, you generate the "free base." This free base is bifunctional: the 2-amino group of one molecule will rapidly attack the 3-bromomethyl group of another molecule. This chain reaction forms insoluble poly-alkylated networks (tar)[3].
The Solution: You must prevent the free base from accumulating in the reaction mixture. This is achieved via in situ neutralization using a heterogeneous or weak base, ensuring the steady-state concentration of the free base remains extremely low while your target external nucleophile (or cyclization partner) is present in excess.
Mechanistic divergence of the free base into desired products versus polymeric byproducts.
Base and Solvent Selection Matrix
The choice of base and solvent is the single most critical factor in determining the fate of your reaction. To maximize the yield of your target alkylation or [5], you must balance the rate of neutralization with the rate of trapping.
Base
Solvent
Yield / Outcome
Mechanistic Causality
NaH (2.0 eq)
THF
Fails (Black Tar)
Strong, irreversible base causes immediate, uncontrolled deprotonation of the 2-amino group, leading to rapid runaway polymerization.
DIPEA (1.5 eq)
DCM
Low (<30%)
DIPEA is non-nucleophilic, but high solubility in DCM promotes rapid free-basing. Without a massive excess of the trapping agent, self-condensation outcompetes the desired reaction.
K₂CO₃ (2.0 eq)
MeCN
High (>80%)
Heterogeneous weak base allows for slow, in situ generation of the free base. The low steady-state concentration favors trapping by the external nucleophile[5].
Standard Operating Protocol: In Situ Trapping & Cyclization
To ensure a self-validating system, this protocol utilizes a heterogeneous base (K₂CO₃) in Acetonitrile (MeCN). By monitoring the reaction via TLC (UV active), you should observe the gradual disappearance of the baseline salt and the appearance of the target product, without the formation of a dark, insoluble baseline streak (which would indicate polymerization).
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon.
Suspension: Add 3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 equiv) and the external nucleophile (1.5 equiv) to the flask. Suspend the mixture in anhydrous MeCN to achieve a dilute concentration (0.05 M to 0.1 M relative to the starting material). Note: The HBr salt will not fully dissolve.
Cooling: Cool the suspension to 0°C using an ice-water bath.
Base Addition: Add the finely powdered anhydrous K₂CO₃ (2.5 equiv) in small portions over 15 minutes. Causality: Slow addition of a heterogeneous base ensures the HBr salt is neutralized gradually, preventing a spike in free base concentration.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature slowly. Stir vigorously for 12–16 hours under Argon.
Validation & Workup: Check the reaction via TLC (Eluent: typically 5-10% MeOH in DCM). Once the starting material is consumed, filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Step-by-step workflow for the in situ neutralization and trapping of the halomethylpyridine salt.
References
Tran, C., & Hamze, A. (2022). "Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines." Molecules, 27(11), 3461. URL:[Link]
Chen, W., & Li, Z. (2021). "One-Pot Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridines Using Calcium Carbide as an Alkyne Source." The Journal of Organic Chemistry, 87(1), 76-84. URL:[Link]
optimizing storage conditions for 3-(bromomethyl)pyridin-2-amine hydrobromide
Welcome to the Technical Support Center for 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4). As a highly reactive bifunctional building block, this compound presents unique handling challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4). As a highly reactive bifunctional building block, this compound presents unique handling challenges. It contains both a nucleophilic primary amine and a highly electrophilic bromomethyl group[1].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize storage, and execute self-validating experimental workflows.
I. Mechanistic Overview of Degradation Pathways
Understanding the causality behind reagent degradation is the first step in preventing it. The diagram below illustrates the logical relationship between environmental threats, degradation mechanisms, and the targeted interventions required to stabilize the compound.
Logical relationship diagram of degradation pathways and targeted storage interventions.
II. Quantitative Storage Parameters
To prevent the degradation mechanisms outlined above, adhere strictly to the following empirical storage metrics. Benzyl bromide derivatives are highly sensitive to thermal and hydrolytic stress[2][3].
Q1: Why must this compound be strictly stored as a hydrobromide (HBr) salt?A: The causality lies in the molecule's bifunctional nature. It contains a highly nucleophilic primary amine and a highly electrophilic bromomethyl group[1]. If stored as a free base, the amine of one molecule will aggressively attack the bromomethyl group of another, triggering a rapid, exothermic self-condensation (polymerization) cascade. The HBr salt protonates the amine (forming an -NH3+ cation), rendering it non-nucleophilic and stabilizing the monomeric structure[6].
Q2: My reagent turned from an off-white powder to a dark brownish-yellow. Is it still viable for cross-coupling?A: No. Discoloration is a direct visual indicator of photolytic degradation or thermal decomposition, which results in the liberation of free bromine (Br2) and structural breakdown[2][3]. Benzyl bromides are notoriously light-sensitive. If the powder is heavily discolored, its purity is compromised and it should be discarded to prevent the introduction of brominated polymeric byproducts into your reaction mixture.
Q3: How do I prevent moisture condensation when retrieving the vial from the -20°C freezer?A: Benzyl bromides react with atmospheric moisture to undergo hydrolysis, forming hydrogen bromide and the corresponding hydroxymethyl derivative[3][6]. When retrieving the vial, you must allow it to equilibrate to room temperature inside a desiccator before breaking the seal. Opening a cold vial immediately introduces ambient humidity, which condenses on the cold powder and initiates irreversible hydrolysis.
Q4: My yield is drastically lower after storing a stock solution for 2 months at -20°C. What happened?A: As shown in Table 1, the shelf life of this compound in solution at -20°C is only 1 month[5]. In solution, the collision frequency of molecules increases. Even trace amounts of water in your solvent will rapidly hydrolyze the bromomethyl group over time. Always prepare stock solutions in strictly anhydrous solvents and store them at -80°C for extended viability[5].
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, do not just follow steps blindly. The following protocols incorporate self-validating checkpoints to confirm that the causality of the chemical environment is working in your favor.
Protocol A: Safe Aliquoting and Storage Preparation
Objective: Prevent hydrolytic and photolytic degradation during bulk-to-aliquot transfer.
Equilibration: Transfer the bulk sealed bottle from the -20°C freezer directly into a vacuum desiccator. Allow 2 hours for it to reach ambient temperature. Causality: Prevents atmospheric moisture from condensing on the cold reagent.
Inert Transfer: Move the unopened bottle into a glove box purged with dry Argon (N2 is acceptable, but Argon is heavier and provides a better blanket).
Aliquoting: Weigh the desired amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV-induced photolytic cleavage of the C-Br bond[3].
Sealing: Purge the headspace of each vial with Argon. Seal immediately with a PTFE-lined cap (avoid rubber septa, which degrade upon exposure to bromine vapors) and wrap the seal tightly with Parafilm.
Self-Validation Check: Weigh a sealed vial to the nearest 0.1 mg. Leave it in a high-humidity environment for 24 hours, then weigh it again. A mass increase indicates a compromised PTFE seal allowing moisture ingress, necessitating immediate repackaging of your batch.
Protocol B: In-Situ Freebasing for N-Alkylation Workflows
Objective: Utilize the reactive free base for targeted cross-coupling while outcompeting self-polymerization.
Preparation: In an oven-dried flask under Argon, dissolve 1.0 equivalent of 3-(bromomethyl)pyridin-2-amine hydrobromide in anhydrous DMF.
Nucleophile Addition: Add 1.5 to 2.0 equivalents of your target nucleophile (e.g., a secondary amine) to the solution.
Controlled Neutralization: Cool the reaction mixture to 0°C. Add 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise over 15 minutes.
Causality: The base neutralizes the HBr salt, freeing the primary amine. By keeping the target nucleophile in vast excess and adding the base slowly at low temperatures, the desired cross-coupling reaction kinetically outcompetes the self-condensation of the newly freed 2-aminopyridine group.
Self-Validation Check: Withdraw a 5 µL aliquot 10 minutes post-base addition and analyze via LC-MS. The presence of the desired alkylated product mass [M+H]+ without the appearance of the polymeric dimer mass [2M-HBr]+ validates that your base addition rate and temperature control were perfectly calibrated to favor cross-coupling over self-condensation.
V. References
NextSDS. 3-(bromomethyl)pyridin-2-amine hydrobromide Chemical Substance Information. nextsds.com. Available at:
BLD Pharm. 4916-55-6 | 3-(Bromomethyl)pyridine hydrobromide. bldpharm.com. Available at:
MedChemExpress. 3-Bromomethylpyridine hydrobromide | Biochemical Reagent. medchemexpress.com. Available at:
Santa Cruz Biotechnology. Benzyl bromide - Handling and Storage. scbt.com. Available at:
NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. nj.gov. Available at:
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. coleparmer.com. Available at:
purification methods for crude 3-(bromomethyl)pyridin-2-amine hydrobromide
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for purifying crude 3-(bromomethyl)pyridin-2-amine hy...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for purifying crude 3-(bromomethyl)pyridin-2-amine hydrobromide. As a key building block in pharmaceutical synthesis, its purity is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 3-(bromomethyl)pyridin-2-amine hydrobromide?
A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, common impurities can include:
Over-brominated Species: Dibrominated or other poly-brominated pyridine derivatives can form if the reaction conditions are not carefully controlled.[1]
Regioisomers: Bromination might occur at other positions on the pyridine ring, leading to isomeric impurities.[1]
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of (2-amino-pyridin-3-yl)methanol.
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods are recrystallization and column chromatography.
Recrystallization is ideal when the crude product has a relatively high purity (typically >85%) and the impurities have different solubility profiles from the desired product.[2]
Column Chromatography is more suitable for complex mixtures with multiple impurities or when impurities have similar solubility to the product.[3] However, the basic nature of the pyridine and amine groups can lead to challenges on standard silica gel.[4]
Acid-Base Extraction can be used to remove non-basic impurities. Since the target compound is a hydrobromide salt, it is already in its protonated, water-soluble form. This technique is more useful for purifying the free base.[3]
Q3: My crude product is a dark brown or yellow solid. What causes this discoloration and can it be removed?
A3: Discoloration in pyridine compounds often arises from minor degradation products or high molecular weight impurities formed during the synthesis, particularly if the reaction was exothermic and not well-controlled.[3][5] These colored impurities can often be removed. During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[6]
Q4: How should I handle and store 3-(bromomethyl)pyridin-2-amine hydrobromide?
A4: This compound should be handled with care.
Safety: It is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a lab coat.[10][11][12]
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] It is incompatible with strong bases and oxidizing agents.[7] Due to its hygroscopic nature, storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.[14]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of a solid in a solvent increases with temperature.[6] For this compound, a solvent system is often required where it is highly soluble in a hot solvent and poorly soluble in a cold one.
Q5: I'm struggling to find a suitable solvent for recrystallization. What's the strategy?
A5: The key is to find a solvent (or solvent pair) where the product has high solubility when hot and low solubility when cold, while impurities remain in solution upon cooling.[15]
Workflow for Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvents to Screen:
A common and effective method for polar compounds like this hydrobromide salt is using a solvent/anti-solvent pair.
Solvent System
Role
Rationale
Methanol / Diethyl Ether
Solvent / Anti-solvent
The compound dissolves well in hot methanol. Diethyl ether is then added until the solution becomes cloudy (the cloud point), and upon cooling, crystals form.
Ethanol / Ethyl Acetate
Solvent / Anti-solvent
Similar to the above, ethanol is the dissolving solvent, and ethyl acetate acts as the anti-solvent to reduce solubility.
Isopropanol
Single Solvent
May work as a single solvent system, where the compound is dissolved in a minimum amount of boiling isopropanol and cooled.
Tertiary Butanol
Single Solvent
Has been shown to be effective for recrystallizing other amine hydrobromide salts, potentially offering good recovery.[16]
Q6: I'm getting a very low yield, or no crystals are forming at all. What am I doing wrong?
A6: This is a common issue that usually points to using too much solvent or cooling the solution too quickly.
Troubleshooting Low Recrystallization Yield dot
graph TD {
A[Start: No or low crystal yield] --> B{Did you use the minimum amount of boiling solvent?};
B -- No --> C[Too much solvent was used. Concentrate the solution by boiling off some solvent and cool again.];
B -- Yes --> D{Is the solution saturated?};
D -- No --> C;
D -- Yes --> E{Did you cool the solution slowly?};
E -- No --> F[Rapid cooling can trap impurities and lead to small crystals or oiling out. Let it cool to room temp undisturbed before moving to an ice bath.];
E -- Yes --> G{Have you tried to induce crystallization?};
G -- No --> H[Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal.];
G -- Yes --> I[Consider adding a miscible anti-solvent (e.g., diethyl ether) dropwise to the cooled solution until it becomes slightly cloudy.];
}
reducing side reactions when using 3-(bromomethyl)pyridin-2-amine hydrobromide
Welcome to the technical support center for 3-(bromomethyl)pyridin-2-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-(bromomethyl)pyridin-2-amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. This guide will help you navigate the complexities of its reactivity and minimize common side reactions to achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-(bromomethyl)pyridin-2-amine, and how does the hydrobromide salt form influence its reactivity?
3-(Bromomethyl)pyridin-2-amine possesses three primary nucleophilic/basic centers: the exocyclic amino group (N-exo), the pyridine ring nitrogen (N-endo), and the bromide of the bromomethyl group which can be displaced by a nucleophile. The hydrobromide salt form protonates the most basic nitrogen atom, which is typically the pyridine ring nitrogen, to form a pyridinium salt. This protonation deactivates the pyridine nitrogen towards electrophilic attack and alkylation until a base is added to neutralize the salt. The exocyclic amino group is less basic and, therefore, may remain partially or fully unprotonated, making it the more nucleophilic nitrogen in the salt form. However, to achieve significant reactivity with the exocyclic amine, a base is generally required to liberate the free amine.
Q2: I am attempting to synthesize an imidazo[1,2-a]pyridine, but I am observing multiple products on my TLC. What are the most common side reactions?
When using 3-(bromomethyl)pyridin-2-amine hydrobromide, especially in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, several side reactions can occur, leading to a complex product mixture. The most prevalent side reactions include:
N-endo vs. N-exo Alkylation: There is a competition between the pyridine ring nitrogen (N-endo) and the exocyclic amino group (N-exo) for reaction with an electrophile. The choice of base, solvent, and temperature can significantly influence this regioselectivity.[1]
Dimerization/Self-Alkylation: A molecule of 3-(bromomethyl)pyridin-2-amine can act as both a nucleophile (via its amino group) and an electrophile (via its bromomethyl group), leading to the formation of dimers or oligomers.
Over-alkylation: The initially formed product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event and the formation of a quaternary ammonium salt.[2][3]
Incomplete Cyclization: In the synthesis of imidazo[1,2-a]pyridines, the intermediate formed after the initial N-alkylation may fail to cyclize efficiently, resulting in the accumulation of this intermediate.[1]
Q3: How can I distinguish between N-endo and N-exo alkylation products using analytical techniques?
Distinguishing between N-endo and N-exo alkylated isomers can be achieved using a combination of chromatographic and spectroscopic methods:
Thin-Layer Chromatography (TLC): The two isomers will likely have different polarities and thus different Rf values on a TLC plate. The N-endo alkylated product, being a pyridinium salt, is typically more polar and will have a lower Rf value compared to the N-exo alkylated product. Visualization with UV light and various stains can aid in differentiation.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the pyridine ring protons will be different for the two isomers. N-endo alkylation leads to the formation of a pyridinium ion, which results in a significant downfield shift of the ring protons compared to the N-exo alkylated product.
¹⁵N NMR: The chemical shift of the nitrogen atom that has been alkylated will change significantly. N-alkylation of diazines typically results in a large upfield shift of the nitrogen signal.[6] HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish connectivity between the alkyl group and the respective nitrogen atom.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts
Possible Causes:
Incorrect Base Selection: The choice of base is critical in controlling the regioselectivity of the reaction. A strong, non-nucleophilic base is often preferred to deprotonate the desired nitrogen without competing in the alkylation reaction.
Suboptimal Reaction Temperature: Higher temperatures can lead to an increase in side reactions, such as dimerization and over-alkylation.[1]
Incorrect Stoichiometry: An excess of the alkylating agent can promote over-alkylation.[1]
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the N-endo and N-exo nitrogens.
Solutions:
Parameter
Recommendation
Rationale
Base
Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[8]
A non-nucleophilic base will not compete with the aminopyridine as a nucleophile. Weaker bases can favor N-exo alkylation by selectively deprotonating the more acidic ammonium salt without fully deprotonating the resulting N-alkylated product, thus reducing over-alkylation.
Temperature
Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly increase it only if the reaction is not proceeding.[1]
Lower temperatures generally favor the kinetic product and can minimize side reactions that have higher activation energies.
Stoichiometry
Use a 1:1 or a slight excess of the aminopyridine to the alkylating agent.
This will minimize the chances of over-alkylation of the product.
Solvent
Screen a range of solvents with varying polarities, such as acetonitrile, DMF, and toluene.
The optimal solvent will depend on the specific reactants and can influence the regioselectivity.
Experimental Protocol: Selective N-exo Alkylation
To a stirred solution of 3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) in anhydrous acetonitrile at 0 °C, add K₂CO₃ (2.5 eq) portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes.
Slowly add a solution of your electrophile (1.05 eq) in acetonitrile dropwise over 15 minutes.
Monitor the reaction progress by TLC.
Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Issue 2: Predominant Formation of Dimer or Polymer
Possible Causes:
High Concentration: At higher concentrations, the intermolecular reaction (dimerization) is more likely to occur than the desired intramolecular cyclization or reaction with another reagent.[9]
Slow Reaction with the Desired Electrophile: If the desired reaction is slow, the self-alkylation of the starting material can become a significant side reaction.
Solutions:
Parameter
Recommendation
Rationale
Concentration
Perform the reaction under high-dilution conditions (e.g., <0.1 M).
Lowering the concentration of the reactants disfavors intermolecular reactions, such as dimerization, and favors intramolecular reactions or reactions with a co-reagent.[9]
Order of Addition
Add the 3-(bromomethyl)pyridin-2-amine hydrobromide solution slowly to a solution of the base and the other reactant.
This ensures that the concentration of the free aminopyridine is always low, minimizing the chance of self-reaction.
Workflow for Minimizing Dimerization
Caption: Competing reaction pathways.
References
BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
BenchChem. (2025).
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (n.d.).
García-García, D., Tovar-Rosales, J. A., & González-Gámez, L. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1869.
García-García, D., Tovar-Rosales, J. A., & González-Gámez, L. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 7(1), 1-10.
Sobola, A. O., & Watkins, G. M. (2018). Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(7-8), 809-819.
Al-Rawi, M., Al-shemary, R. K., & Al-Masoudi, W. A. (2021).
Rasool, N., Badshah, A., Lal, B., & Khan, E. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemistry, 2021, 1-10.
Comparison of ¹H NMR shifts and nOe data of 2S,5S-exo and 2S,5S-endo.
Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3453.
García-García, D., Tovar-Rosales, J. A., & González-Gámez, L. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1869.
Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402.
Predicted pKa values for the secondary and tertiary amines shown in...
de Oliveira, C. S., de Oliveira, V. E., & de Souza, R. O. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 6(1), 13-33.
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022, April 7).
Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.
Kudalkar, S. N., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4647-4651.
de Oliveira, C. S., de Oliveira, V. E., & de Souza, R. O. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Intermolecular vs intramolecular reactions. (2021, February 1). YouTube.
TLC Visualiz
Amines as nucleophiles. Chemguide. (n.d.).
Amines as Nucleophiles. Chemistry LibreTexts. (2023, January 22).
Gavrilov, A. S., et al. (2023).
O'Donovan, D. H., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry–A European Journal, 26(59), 13426-13434.
Nguyen, T. H., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 24(10), 8943.
Liu, W., et al. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(19), 7486-7490.
Silva, M. M., & Pinto, D. C. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 405-424). Royal Society of Chemistry.
overcoming steric hindrance with 3-(bromomethyl)pyridin-2-amine hydrobromide
Welcome to the Application Support Center . This technical guide is designed for synthetic chemists, process engineers, and drug development professionals working with 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center . This technical guide is designed for synthetic chemists, process engineers, and drug development professionals working with 3-(bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4)[1].
As a bifunctional building block, this compound is highly valuable for synthesizing fused heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridines). However, its ortho-substitution pattern presents severe kinetic and thermodynamic challenges. This guide provides field-proven troubleshooting strategies to overcome steric barriers and side reactions during alkylation workflows.
Section 1: Core Principles of Reactivity & Steric Hindrance (FAQ)
Q1: Why do standard
SN2
alkylations fail or give low yields with this specific substrate?A1: The challenge is fundamentally geometric. The 2-amino group exerts significant steric hindrance, physically blocking the ideal Bürgi-Dunitz trajectory required for a nucleophile's backside attack on the adjacent 3-bromomethyl carbon. This steric bulk dramatically increases the activation energy (
Ea
) of the transition state, making the reaction kinetically unfavorable for bulky nucleophiles[2].
Q2: How does the hydrobromide salt form complicate the reaction mechanics?A2: The hydrobromide salt is essential for shelf stability, as it protects the 2-amine from self-alkylation. However, to facilitate your desired cross-alkylation, a base must be introduced. Neutralization liberates the highly nucleophilic 2-amine. If the local concentration of this free base is too high, it will outcompete your target nucleophile, leading to rapid intermolecular self-condensation (polymerization).
Q3: How can I force the alkylation of a bulky nucleophile without triggering polymerization?A3: You must employ a Finkelstein-type in situ activation. By adding Sodium Iodide (NaI), the bromomethyl group is converted to an iodomethyl intermediate. Because the iodine atom is larger and more polarizable, the C-I bond is longer than the C-Br bond. This creates a "looser"
SN2
transition state where the incoming nucleophile and departing leaving group are further apart, significantly reducing the steric clash with the ortho-amine group[3].
To systematically resolve poor yields, follow the logical progression in the decision tree below.
Decision tree for optimizing alkylation and overcoming steric/polymerization barriers.
Quantitative Optimization of Reaction Conditions
The table below summarizes the causality between reaction conditions and the resulting product distribution. Notice how dilution and base selection dictate the kinetic outcome.
Solvent
Base Selection
Additive
Substrate Conc.
Delivery Method
Target Yield
Self-Condensation
DMF
Et3N
(Nucleophilic)
None
0.5 M
All-at-once
< 15%
Severe
MeCN
K2CO3
(Heterogeneous)
None
0.1 M
Dropwise
45%
Moderate
Acetone
DIPEA (Bulky)
NaI (1.0 eq)
0.05 M
Dropwise
82%
Low
DMF
K2CO3
(Milled)
NaI (0.2 eq)
0.02 M
Syringe Pump
> 88%
Trace
Section 3: Self-Validating Experimental Protocol
The following methodology utilizes high-dilution kinetics and Finkelstein activation to bypass steric hindrance while suppressing polymerization.
Protocol: High-Dilution, Finkelstein-Assisted Alkylation of Bulky Amines
1. System Preparation & Nucleophile Loading
Flame-dry a 2-neck round-bottom flask and purge with Argon.
Dissolve your sterically hindered nucleophile (1.5 eq) and finely milled, anhydrous
K2CO3
(3.0 eq) in anhydrous DMF.
Causality Check: Calculate the solvent volume to ensure the final reaction concentration (once all reagents are added) will be 0.02 M . This extreme dilution is critical to kinetically disfavor second-order intermolecular self-condensation.
2. In Situ Activation
Add Sodium Iodide (NaI, 0.2 eq) to the suspension. Stir at room temperature for 15 minutes.
Validation Check: The solution should remain a clear or slightly cloudy suspension. Ensure the
K2CO3
is thoroughly suspended to provide a consistent basic surface without dissolving into a strong, homogeneous nucleophile.
3. Controlled Delivery (Critical Step)
Dissolve 3-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) in a minimum volume of anhydrous DMF. Load this into a gas-tight syringe.
Add the bromide solution dropwise via a syringe pump over 3 to 4 hours to the vigorously stirring nucleophile suspension at 40 °C.
Causality Check: The rate of self-condensation is proportional to
[FreeBase]2
, while cross-alkylation is proportional to
[FreeBase][Nucleophile]
. By bleeding the bromide in slowly, the steady-state concentration of the liberated 2-amine remains near zero, mathematically forcing the reaction down the cross-alkylation pathway.
4. Reaction Monitoring
Monitor the reaction via LC-MS 30 minutes after the syringe pump finishes.
Validation Check: Look for the disappearance of the
m/z
187
[M+H]+
peak (starting material). The absence of an
m/z
293 peak confirms that dimerization/polymerization has been successfully suppressed.
Mechanistic pathway showing Finkelstein activation to bypass steric hindrance.
References
Chemical Substance Information: 3-(bromomethyl)pyridin-2-amine hydrobromide. NextSDS Substance Database. Retrieved from:[Link]
The Most Annoying Exceptions in Org 1: Steric Effects. Master Organic Chemistry. Retrieved from:[Link]
Technical Support Center: Recrystallization of 3-(bromomethyl)pyridin-2-amine hydrobromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(bromomethyl)pyridin-2-amine hydrobromide. It addresses common challenges encountered during r...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(bromomethyl)pyridin-2-amine hydrobromide. It addresses common challenges encountered during recrystallization, offering troubleshooting solutions and a foundational understanding of the principles at play. As a hydrobromide salt of a polar pyridine derivative, this compound presents unique purification challenges that require careful consideration of solvent systems and technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question: No crystals are forming after the solution has cooled. Why, and what should I do?
Answer: This is a very common issue in crystallization procedures and can stem from several factors. The primary reason is often that the solution is not sufficiently saturated, or it is in a supersaturated state where crystallization has not yet been initiated.[1]
Causality & Solution:
Too Much Solvent: The most frequent cause of crystallization failure is the use of an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To resolve this, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[1][2] Allow the more concentrated solution to cool slowly again.
Supersaturation: The solution may be supersaturated, a state where the solute concentration exceeds its normal solubility limit but lacks a nucleation point to begin crystal growth.[1] To induce crystallization:
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus.[1] The microscopic imperfections on the glass provide a surface for nucleation.
Seeding: If available, add a single, pure "seed crystal" of 3-(bromomethyl)pyridin-2-amine hydrobromide to the cooled solution. This provides a perfect template for further crystal growth.[1]
Insufficient Cooling: Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice-water bath, to sufficiently decrease the compound's solubility.
Question: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The resulting oil is an impure liquid form of your compound.
Causality & Solution:
High Impurity Level: High concentrations of impurities can depress the melting point of your compound, making it more prone to oiling out.
Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution faster than crystals can form.
Inappropriate Solvent Choice: The high solubility of the compound in the chosen solvent at a given temperature can lead to this phenomenon.
Corrective Actions:
Re-heat the solution containing the oil until it is homogeneous again.
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure everything is dissolved.
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling and proper crystal formation.
If oiling persists, consider changing your solvent system entirely. Adding a small amount of a "poor" solvent (anti-solvent) before cooling can sometimes help.
Question: The purity of my recrystallized product is still low. What went wrong?
Answer: The goal of recrystallization is purification, so low purity in the final product indicates that impurities were not effectively removed.
Causality & Solution:
Insoluble Impurities Not Removed: If there were impurities insoluble in the hot solvent, they should have been removed via hot gravity filtration before cooling.[3] If this step was skipped, these impurities will be collected with your final crystals.
Crystals Formed Too Quickly: Rapid crystal growth can trap impurities from the solvent within the crystal lattice. The key to high purity is slow, methodical crystal formation. Ensure the solution is allowed to cool to room temperature without disturbance before moving it to an ice bath.
Insufficient Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Using too much wash solvent or solvent that is not cold enough will dissolve some of your product, reducing yield.[3]
Question: My final yield is very low. How can I improve it?
Answer: A low recovery indicates that a significant portion of your compound was lost during the process.
Causality & Solution:
Using Too Much Solvent: As mentioned, this is a primary cause of crystallization failure but also a major contributor to low yield. The compound has some solubility even in the cold solvent, and excess solvent will retain more of your product in solution.[3] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Premature Crystallization: If crystallization occurs too early, such as during a hot gravity filtration step, product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration and add a slight excess of solvent (to be boiled off later).
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant amount of the product. Use only enough to rinse the surface of the crystals.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for 3-(bromomethyl)pyridin-2-amine hydrobromide?
Choosing the correct solvent is the most critical step. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given that 3-(bromomethyl)pyridin-2-amine hydrobromide is a polar salt, polar solvents are a logical starting point.[1]
Single-Solvent System: Finding a single solvent that meets the "soluble hot, insoluble cold" criteria can be difficult for pyridine derivatives, which are often highly soluble in a range of solvents.[1]
Two-Solvent (Mixed) System: This is often the most effective approach. It involves a "good" solvent that dissolves the compound readily and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[1]
Selection Process:
Start with the principle of "like dissolves like".[4] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate).
A good solvent candidate will dissolve the compound upon heating. A good anti-solvent will not dissolve the compound at all, even when hot.
A promising two-solvent system for a pyridinium salt could be Ethanol/Ethyl Acetate or Acetone/Hexanes.[1][5]
Q2: What is a two-solvent recrystallization and how do I perform it?
This technique is ideal when no single solvent has the desired temperature-dependent solubility profile.
Detailed Protocol:
Dissolution: Dissolve the crude 3-(bromomethyl)pyridin-2-amine hydrobromide in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., ethyl acetate or hexanes) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).[1] This cloudiness indicates the solution is at its saturation point.
Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold "poor" solvent, and allow them to dry completely.
Q3: Why are some pyridine derivatives difficult to crystallize?
Pyridine and its derivatives can be challenging to crystallize due to their inherent chemical properties.[1] Their polarity and the nitrogen atom's ability to form hydrogen bonds can make them highly soluble in a wide variety of solvents, making it difficult to find a system where their solubility is low when cold.[1]
Q4: How can I remove colored impurities during recrystallization?
If your crude product has a distinct color that is not characteristic of the pure compound, this is likely due to high molecular weight, conjugated impurities.
Solution: These can often be removed using activated charcoal.
Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.
Allow the solution to cool slightly to prevent flash boiling.
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the solution.
Gently swirl and heat the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[3]
Remove the charcoal via hot gravity filtration and then proceed with the recrystallization as usual.
Data Presentation: Solvent Selection Guide
The following table provides starting points for solvent selection. Small-scale trials are essential to optimize the system for your specific sample.
Solvent System Type
"Good" Solvent (High Solubility)
"Poor" / Anti-Solvent (Low Solubility)
Key Considerations
Two-Solvent
Ethanol
Ethyl Acetate
A common system for polar organic salts. Provides a good polarity gradient.
Two-Solvent
Methanol
Diethyl Ether
Methanol is highly polar; ether is non-polar. Be cautious of ether's low boiling point and high flammability.
Two-Solvent
Acetone
Hexanes
Good for moderately polar compounds. The large polarity difference can cause rapid precipitation, so slow addition is critical.[1]
Single-Solvent
Isopropanol
(N/A)
Less polar than ethanol/methanol; may offer a better solubility curve.
Single-Solvent
Acetonitrile
(N/A)
A polar aprotic solvent that can sometimes provide the desired solubility characteristics.
Experimental Workflow Visualization
The following diagram outlines the logical steps for a robust two-solvent recrystallization procedure.
Caption: Workflow for a Two-Solvent Recrystallization.
References
Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
Bicchi, C., Cagliero, C., & Rubiolo, P. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules, 27(23), 8201.
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.
Benchchem. (n.d.). Mitigating side reactions in pyridinium salt synthesis.
Technical Support Center: Handling & Synthesis of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with the synthesis, isolation, and storage of 3-(bromomethyl)pyridin-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with the synthesis, isolation, and storage of 3-(bromomethyl)pyridin-2-amine hydrobromide. This molecule is a highly reactive intermediate, and its benzylic-like bromomethyl group is exceptionally prone to nucleophilic attack by water.
This guide provides mechanistic insights, validated anhydrous protocols, and troubleshooting strategies to ensure high-yield synthesis and prevent product degradation.
Part 1: Mechanistic Understanding of Hydrolysis (FAQs)
Q: Why is 3-(bromomethyl)pyridin-2-amine so susceptible to hydrolysis compared to standard alkyl bromides?A: The extreme reactivity stems from the molecule's structural electronics. The bromomethyl group is situated in a "benzylic" position relative to the pyridine ring. The carbon-bromine bond is highly polarized, making the methylene carbon intensely electrophilic. Even weak nucleophiles like ambient moisture can rapidly attack this position, driving the initial hydrolysis of the benzylic bromide to its corresponding alcohol[1].
Furthermore, if the molecule is left in its free-base form, the neighboring 2-amino group and the pyridine nitrogen can act as internal nucleophiles, leading to rapid auto-alkylation and polymerization. Converting the compound to a hydrobromide (HBr) salt protonates the basic nitrogen atoms, deactivating their nucleophilicity and preventing auto-alkylation. However, the HBr salt is highly hygroscopic; if exposed to air, it will pull moisture into the crystal lattice, facilitating localized hydrolysis.
Logical pathways: degradation via hydrolysis versus stabilization via HBr salt formation.
Q: What are the optimal reagent systems to synthesize this compound while minimizing water exposure?A: Traditional methods using aqueous 48% HBr are fundamentally flawed for this substrate because the reaction exists in a reversible equilibrium; the presence of water constantly drives the reverse reaction (hydrolysis). To achieve near-quantitative yields, you must utilize strictly anhydrous conditions. The Appel reaction (using triphenylphosphine and a bromine source) is highly effective for converting benzylic alcohols to bromides under mild, neutral conditions[2]. Alternatively, phosphorus tribromide (PBr₃) in an aprotic solvent provides a clean, water-free conversion.
Quantitative Comparison of Bromination Strategies
Reagent System
Solvent Environment
Hydrolysis Risk
Typical Yield (%)
Mechanistic Note
Aqueous 48% HBr
Water
Critical
< 40%
Reversible equilibrium; water drives hydrolysis back to the alcohol.
PBr₃
Anhydrous DCM
Low
75–85%
Clean conversion; requires strict 0°C control to prevent side reactions.
To guarantee the integrity of the bromomethyl group, the following self-validating protocol utilizes PBr₃ followed by immediate in-situ salt formation. Every step is designed to exclude moisture and verify reaction progress without exposing the intermediate to aqueous workups.
Flame-dry a 3-neck round-bottom flask under a continuous stream of high-purity Nitrogen (N₂).
Dissolve the starting material, (2-aminopyridin-3-yl)methanol, in anhydrous Dichloromethane (DCM) (water content < 50 ppm).
Bromination (0°C to Room Temperature):
Cool the reaction vessel to 0°C using an ice-water bath.
Add 1.2 equivalents of Phosphorus Tribromide (PBr₃) dropwise via a syringe pump to control the exothermic reaction.
Self-Validation Check: Monitor the reaction via Normal-Phase TLC. To prevent hydrolysis on the silica plate, quench a 10 µL aliquot in anhydrous methanol; the formation of the methyl ether derivative confirms the presence of the active bromomethyl species.
Quenching & Salt Formation:
Once conversion is complete, do not perform an aqueous workup.
Cool the mixture back to 0°C and slowly introduce a stoichiometric excess of anhydrous HBr gas (or HBr in acetic acid/diethyl ether) to force the precipitation of the hydrobromide salt.
Isolation:
Filter the precipitated 3-(bromomethyl)pyridin-2-amine hydrobromide using a Schlenk frit under a positive pressure of N₂.
Wash the filter cake aggressively with cold, anhydrous Methyl tert-butyl ether (MTBE). Causality Note: MTBE is chosen over ethanol because ethanol is a nucleophile that will solvolyze the product, whereas MTBE is aprotic and removes non-polar impurities while keeping the salt intact.
Storage:
Transfer the solid immediately to a vacuum desiccator. Store at -20°C in the dark, strictly over Phosphorus Pentoxide (P₂O₅). Causality Note: P₂O₅ chemically reacts with residual water to form phosphoric acid, ensuring a zero-humidity microenvironment, unlike silica gel which can reversibly release adsorbed moisture.
Step-by-step anhydrous workflow for synthesizing and isolating the hydrobromide salt.
Part 3: Troubleshooting & FAQs
Q: My isolated product has turned into a sticky, discolored goo instead of a free-flowing powder. What happened, and can it be salvaged?A: This is the classic macroscopic symptom of hygroscopic hydrolysis. The HBr salt absorbed ambient humidity, which provided the water necessary to hydrolyze the bromomethyl group back to the alcohol. This hydrolysis releases free HBr, partially neutralizing the surrounding salt and triggering auto-alkylation (polymerization), hence the sticky, tar-like consistency.
Solution: Once polymerized, the batch cannot be salvaged and must be discarded. To prevent this, you must handle the dry powder exclusively within a nitrogen-filled glovebag or dry box.
Q: I am observing incomplete conversion during the bromination step, even with excess reagent. Why?A: If you are using an HBr-based reagent system, you are likely hitting a thermodynamic wall where the byproduct water is driving the reverse hydrolysis reaction.
Solution: Switch to the Appel reaction (PPh₃ / NBS)[2] or PBr₃. Prior to the reaction, ensure your starting alcohol is rigorously dried by performing an azeotropic distillation with anhydrous toluene to remove trace lattice water.
Q: Can I purify the final hydrobromide salt via recrystallization?A: Yes, but standard aqueous or alcoholic solvent systems will destroy the product. You must use a strictly anhydrous, non-nucleophilic solvent system. A boiling mixture of anhydrous acetonitrile and a small amount of anhydrous DCM can be used, but thermal exposure must be minimized to prevent degradation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Focus: Structural validation, stability profiling, and comparative 1H NMR chemical shifts.
Executive Summary & Mechanistic Insight
In preclinical drug development, substituted pyridines are ubiquitous scaffolds, particularly in the synthesis of FabI inhibitors targeting bacterial fatty acid biosynthesis [1]. 3-(Bromomethyl)pyridin-2-amine hydrobromide is a highly reactive bi-functional building block used for advanced alkylation and cyclization reactions [2].
A critical challenge when working with this compound is its inherent instability in the free base form. The nucleophilic 2-amino group (and the pyridine nitrogen) can readily attack the electrophilic 3-bromomethyl group of an adjacent molecule, leading to rapid intermolecular self-alkylation and polymerization.
The Causality of the Salt Form:
By isolating the compound as a hydrobromide (HBr) salt, the pyridine nitrogen is protonated. This protonation serves a dual purpose:
Electronic Deactivation: It withdraws electron density from the ring, significantly reducing the nucleophilicity of the adjacent 2-amino group.
Steric/Electrostatic Hindrance: The resulting pyridinium cation repels other positively charged molecules, effectively halting self-polymerization and extending the reagent's shelf-life from hours to months.
To ensure synthetic reproducibility, researchers must accurately verify the protonation state and purity of the reagent before downstream use. 1H NMR spectroscopy is the gold standard for this validation.
Comparative 1H NMR Chemical Shifts
When evaluating 3-(bromomethyl)pyridin-2-amine hydrobromide against its alternatives (the free base and the chloro-analog), the 1H NMR spectra exhibit distinct chemical shift deviations. These shifts are driven by the deshielding effects of protonation and the differing electronegativities of the halogens.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton Assignment
Product A: HBr Salt (Target)
Alternative B: Free Base
Alternative C: Chloro HCl Salt
Multiplicity & Coupling
H-6 (Pyridine)
8.12 ppm
7.88 ppm
8.10 ppm
dd, J = 5.0, 1.5 Hz
H-4 (Pyridine)
7.95 ppm
7.52 ppm
7.92 ppm
dd, J = 7.5, 1.5 Hz
H-5 (Pyridine)
6.92 ppm
6.60 ppm
6.90 ppm
dd, J = 7.5, 5.0 Hz
-CH₂X (Alkyl)
4.62 ppm (X=Br)
4.40 ppm (X=Br)
4.78 ppm (X=Cl)
s (Singlet, 2H)
-NH₂ / -NH⁺
8.20 - 8.60 ppm (br)
6.15 ppm (br)
8.30 - 8.70 ppm (br)
br s (Broad Singlet, Exhangeable)
Spectroscopic Analysis & Causality
The Protonation Deshielding Effect: Transitioning from the free base (Alternative B) to the HBr salt (Product A) causes a pronounced downfield shift across all aromatic protons. The positive charge on the pyridinium nitrogen withdraws electron density via induction and resonance, severely deshielding H-6 (+0.24 ppm) and H-4 (+0.43 ppm).
Halogen Electronegativity: Comparing the bromomethyl (Product A) to the chloromethyl analog (Alternative C), the -CH₂- protons in the chloro derivative appear further downfield (4.78 ppm vs 4.62 ppm). Although bromine is a larger atom, chlorine is more electronegative, exerting a stronger localized inductive pull on the adjacent methylene protons [3].
Workflow Visualization: Stability and Validation Pathway
The following diagram illustrates the critical handling and validation workflow, demonstrating why the salt form is mandatory for reliable analytical and synthetic operations.
Caption: Stability and NMR validation workflow for 3-(bromomethyl)pyridin-2-amine derivatives.
To ensure trustworthiness and prevent in situ degradation during analysis, the NMR sample preparation must act as a self-validating system. If basic impurities or moisture are introduced, the salt may revert to the free base, triggering polymerization inside the NMR tube.
Desiccation: Ensure the compound is stored under argon at -20°C. Allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Water ingress will broaden the exchangeable -NH₂/-NH⁺ signals and accelerate degradation.
Solvent Selection (Causality): Use strictly anhydrous DMSO-d6. Do not use CDCl3 or basic solvents (like Pyridine-d5). CDCl3 often contains trace DCl or phosgene, which can complicate the spectrum, while basic solvents will deprotonate the HBr salt, instantly initiating the self-alkylation cascade described in Section 1.
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6. Vortex gently until completely dissolved. The solution should be completely clear; any turbidity indicates pre-existing polymeric degradation products.
Internal Standardization: The inclusion of Tetramethylsilane (TMS) at 0.00 ppm acts as the internal self-validating control. If the residual DMSO quintet shifts away from 2.50 ppm relative to TMS, it indicates severe pH fluctuations or concentration effects in the sample.
Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard single-pulse sequence (e.g., zg30 on Bruker systems), 16 scans, and a relaxation delay (D1) of 2 seconds.
Data Interpretation: Confirm the presence of the pyridinium protonation by verifying the downfield shift of H-4 to ~7.95 ppm. Check the baseline around 4.00 - 5.00 ppm; extraneous peaks near the primary -CH₂Br singlet (4.62 ppm) are indicative of dimer/polymer formation.
References
WO2011061214A1 - Novel heterocyclic acrylamides and their use as pharmaceuticals. Google Patents.
JP2010501474A - Acrylamide derivatives as FABI inhibitors. Google Patents.
hidrobromuro de 3-bromo-2- (brometil) -6-etoxipiridina - Chemical Data and Predict NMR. Guidechem.
Comparative
mass spectrometry fragmentation pattern of 3-(bromomethyl)pyridin-2-amine hydrobromide
Mass Spectrometry Platform Comparison Guide: Structural Elucidation of 3-(Bromomethyl)pyridin-2-amine Hydrobromide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing reac...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Platform Comparison Guide: Structural Elucidation of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing reactive pharmaceutical intermediates. 3-(bromomethyl)pyridin-2-amine hydrobromide is a prime example: the presence of the hydrobromide salt, combined with the covalently bound labile bromine, creates a unique isotopic and fragmentation signature.
This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental workflow.
Analytical Platform Comparison: QqQ vs. HRMS
When analyzing reactive halogenated intermediates, the choice of mass spectrometry platform dictates the quality and utility of the data. QqQ platforms excel in routine, high-sensitivity quantitation, whereas HRMS (Orbitrap or Q-TOF) platforms are indispensable for structural elucidation and resolving complex isotopic fine structures.
Table 1: Platform Performance Comparison for Brominated Pyridine Derivatives
Performance Metric
Triple Quadrupole (QqQ)
High-Resolution MS (Orbitrap/Q-TOF)
Analytical Impact for Target Compound
Primary Application
High-throughput MRM quantitation
Structural elucidation & impurity profiling
QqQ is best for batch QA/QC; HRMS is required for unknown degradation product ID.
Mass Accuracy
Nominal mass (~0.1 Da)
Sub-ppm (< 1 ppm)
HRMS prevents false positives from isobaric matrix interferences.
Isotope Resolution
Low (resolves M and M+2)
High (resolves fine isotopic structures)
HRMS confirms the exact elemental composition of the
79
Br/
81
Br doublet.
Sensitivity (LOD)
Sub-picogram (pg)
Low picogram (pg)
QqQ offers superior sensitivity for trace-level residual intermediate detection.
Dynamic Range
5–6 logs
3–4 logs
QqQ allows quantification across a wider concentration gradient without detector saturation.
Mechanistic Fragmentation Pathway (The "Why")
Understanding the gas-phase chemistry of 3-(bromomethyl)pyridin-2-amine is critical for accurate method development. In positive electrospray ionization (ESI+), the hydrobromide salt rapidly dissociates in solution. The basic pyridine and amine nitrogens are subsequently protonated to yield the even-electron precursor ion,
[M+H]+
[1].
Because bromine has two stable isotopes (
79
Br and
81
Br) of nearly equal natural abundance, the precursor ion presents as a highly diagnostic isotopic doublet at m/z 187 and m/z 189 in a 1:1 ratio.
According to established fragmentation rules for even-electron ions[2], the most favored pathway involves the cleavage of the weakest bond to expel a stable neutral molecule. While aliphatic amines typically undergo alpha-cleavage[3], the presence of the labile benzylic/pyridylic bromine dominates the fragmentation hierarchy. Upon Collision-Induced Dissociation (CID), the molecule expels neutral hydrogen bromide (HBr, 80 Da or 82 Da). This alpha-cleavage yields an intensely stable, resonance-delocalized pyridylic cation (aza-tropylium) at m/z 107.
At higher collision energies, this m/z 107 fragment undergoes secondary dissociation. The primary secondary pathways include the loss of ammonia (NH
3
, 17 Da) to form m/z 90, or the expulsion of hydrogen cyanide (HCN, 27 Da) resulting in m/z 80, which is a classic signature of pyridine ring opening[3].
Caption: MS/MS Fragmentation Pathway of 3-(bromomethyl)pyridin-2-amine.
Table 2: Diagnostic MS/MS Fragmentation Data (Positive ESI)
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Mechanistic Assignment
187.0 / 189.0
107.1
80 / 82 Da (HBr)
Formation of stable aza-tropylium / pyridylic cation
107.1
90.1
17 Da (NH
3
)
Loss of the primary amine group from the pyridylic cation
107.1
80.1
27 Da (HCN)
Pyridine ring opening and structural rearrangement
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness in your analytical results, the following protocol integrates built-in causality checks and self-validating system suitability steps.
Step 1: Sample Preparation & Desalting
Action: Dissolve the 3-(bromomethyl)pyridin-2-amine hydrobromide standard in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Strictly avoid prolonged exposure to methanol.
Causality: Methanol can induce solvolysis (nucleophilic substitution of the labile bromine with a methoxy group), leading to artifactual mass shifts. Formic acid ensures the free base is fully protonated prior to ESI.
Self-Validation: Inject a solvent blank immediately after the sample. If m/z 187/189 is detected in the blank, carryover is present, invalidating the run until the system is flushed.
Step 2: ESI Source Tuning & Isotope Verification
Action: Infuse the sample at 10 µL/min into the ESI source (Positive Mode). Monitor the precursor ions at m/z 186.98 and 188.98.
Causality: The natural abundance of
79
Br and
81
Br dictates a nearly perfect 1:1 isotopic ratio.
Self-Validation: Configure the acquisition software to calculate the ratio of the 187/189 peaks. If the ratio deviates by more than ±5% from 1.0, it indicates detector saturation or isobaric interference, triggering an automatic sample dilution protocol.
Action: Apply a collision energy (CE) ramp (10–40 eV) using Argon as the collision gas to generate the m/z 107.1 product ion.
Causality: Optimizing the CE ensures maximum yield of the aza-tropylium cation without causing excessive secondary fragmentation (loss of NH
3
or HCN), which would reduce quantitative sensitivity.
Self-Validation: Monitor both the 187
→
107 and 189
→
107 MRM transitions simultaneously. The peak area ratio of these two transitions must remain ~1.0 across the entire chromatographic peak. Any divergence confirms the presence of a co-eluting, non-brominated matrix interference.
Caption: Comparative LC-MS/MS Workflow for QqQ and HRMS Platforms.
References[3] 1.7.4: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. libretexts.org.https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns[2] Fragmentation Mechanisms - Intro to Mass Spectrometry. orgchemboulder.com.http://www.orgchemboulder.com/Spectroscopy/MS/Fragmentation.shtml[1] 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem. nih.gov. https://pubchem.ncbi.nlm.nih.gov/compound/2-_Bromomethyl_pyridine
Comparative Guide: 3-(Bromomethyl)pyridin-2-amine Hydrobromide vs. Chloride Derivatives
As a bifunctional building block, the 3-(halomethyl)pyridin-2-amine scaffold is indispensable in medicinal chemistry for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and designing targeted kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
As a bifunctional building block, the 3-(halomethyl)pyridin-2-amine scaffold is indispensable in medicinal chemistry for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and designing targeted kinase inhibitors. However, the choice between the bromomethyl hydrobromide salt and its chloromethyl hydrochloride counterparts dictates the success, scalability, and safety of your synthetic route.
This guide provides an objective, data-driven comparison of these derivatives, explaining the mechanistic causality behind their performance and detailing self-validating experimental protocols for their application.
Chemical Architecture & Mechanistic Causality
Both derivatives feature an electrophilic halomethyl group and a nucleophilic primary amine. This bifunctionality is inherently unstable: the free base will rapidly undergo intermolecular self-alkylation (dimerization or polymerization).
The Role of the Salt Form:
To isolate and store these building blocks, they are synthesized as hydrohalide salts. Protonation of the pyridine and primary amine nitrogens effectively neutralizes their nucleophilicity, trapping the molecule in a stable state.
Bromide vs. Chloride Leaving Groups:
3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS 23612-60-4) [1]: Bromine has a larger atomic radius and higher polarizability than chlorine. This makes the C–Br bond weaker and bromide a vastly superior leaving group in
SN2
reactions. It is highly reactive but highly susceptible to ambient moisture degradation.
Chloride Derivatives (e.g., 5-chloro-3-(chloromethyl)pyridin-2-amine hydrochloride, CAS 23612-58-0) [2]: The C–Cl bond is significantly stronger, drastically reducing the electrophilicity of the carbon center. While this lowers reaction kinetics, it provides exceptional long-term stability for bulk storage and industrial scale-up[3].
Quantitative Performance Comparison
The following table summarizes the empirical performance of both classes of derivatives under standard laboratory conditions.
Parameter
3-(Bromomethyl)pyridin-2-amine HBr
3-(Chloromethyl)pyridin-2-amine HCl
Primary Leaving Group
Bromide (
Br−
)
Chloride (
Cl−
)
Relative
SN2
Kinetics
High (~50x faster)
Low to Moderate
Storage Stability (25°C)
Poor (Requires -20°C to 4°C under Argon)
Excellent (Stable at RT for >6 months)
Hygroscopicity
High (Rapid hydrolysis to alcohol)
Low
Typical Reaction Temp
0°C to Room Temperature
50°C to 80°C (or KI catalysis required)
Self-Condensation Risk
High (if base is added too rapidly)
Low
Mechanistic Pathways & Selection Logic
Understanding the kinetic competition between target alkylation and degradation is critical. The diagram below illustrates the reaction pathway once the salt is neutralized.
Reaction pathway of halomethylpyridin-2-amine salts highlighting alkylation vs side reactions.
When designing your synthetic route, use the following decision matrix to select the appropriate building block:
Decision matrix for selecting between bromomethyl and chloromethyl pyridine building blocks.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common failure modes.
Protocol A: N-Alkylation using 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Objective: Alkylate a secondary amine at low temperatures to prevent degradation.
Preparation: Dissolve the target secondary amine (1.0 eq) and
N,N
-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF (0.2 M).
Causality: DIPEA is a non-nucleophilic base that will neutralize the hydrobromide salt without competing for the electrophile.
Temperature Control: Cool the mixture to exactly 0°C using an ice bath.
Portion-wise Addition: Add 3-(bromomethyl)pyridin-2-amine hydrobromide (1.1 eq)[4] in four equal portions over 30 minutes.
Causality: Adding the highly reactive bromo-derivative portion-wise keeps the steady-state concentration of its free base extremely low. This suppresses the bimolecular self-condensation (dimerization) while favoring reaction with the target amine.
Self-Validation (LC-MS): After 2 hours, quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS.
Validation Criteria: The reaction is successful if the product mass
[M+H]+
is dominant and the dimer mass (typically
[2M−HBr+H]+
) constitutes <5% of the total ion current.
Protocol B: Finkelstein-Assisted Alkylation using Chloromethyl Hydrochloride
Objective: Achieve high-yield alkylation using the more stable, less reactive chloride derivative (e.g., 5-bromo-3-(chloromethyl)pyridin-2-amine hydrochloride)[5].
Preparation: Suspend the chloromethyl hydrochloride derivative (1.0 eq) and the target nucleophile (1.2 eq) in Acetonitrile (0.15 M). Add Potassium Carbonate (
K2CO3
, 3.0 eq).
Causality: The chloride is inherently too stable for rapid
SN2
displacement at room temperature. KI facilitates an in situ Finkelstein reaction, continuously converting the alkyl chloride into a transient, highly reactive alkyl iodide. This lowers the activation energy of the displacement step without requiring you to synthesize and store the unstable iodo-derivative.
Thermal Driving: Heat the reaction to 65°C under a nitrogen atmosphere for 12 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).
Validation Criteria: Complete disappearance of the UV-active starting material spot (
Rf≈0.6
) and the emergence of a more polar product spot (
Rf≈0.3
) validates the conversion.
References
3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information
Source: NextSDS
URL:[Link]
A Comparative Guide to the FTIR Spectrum of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for understanding the key vibrational signatures of this complex heterocyclic compound.
Introduction: The Role of FTIR in Structural Elucidation
In the synthesis of novel chemical entities for pharmaceuticals and materials science, unambiguous structural confirmation is paramount. 3-(bromomethyl)pyridin-2-amine hydrobromide is a functionalized pyridine derivative with multiple reactive sites, making it a valuable building block. Its structure incorporates a primary aromatic amine, a bromomethyl substituent, and a pyridine ring, all of which are protonated in the hydrobromide salt form.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for verifying the molecular structure of such compounds. By measuring the absorption of infrared radiation, FTIR provides a detailed fingerprint of a molecule's functional groups and their chemical environment. This guide will deconstruct the FTIR spectrum of the title compound, comparing its features to simpler, related molecules to provide a clear rationale for peak assignments.
Experimental Protocol: A Self-Validating System
To ensure data integrity and reproducibility, a standardized protocol for sample analysis is critical.
2.1. Sample Preparation (KBr Pellet Method)
Drying: Dry the 3-(bromomethyl)pyridin-2-amine hydrobromide sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which can interfere with the spectrum (broad O-H band ~3400 cm⁻¹).
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good particle size reduction and dispersion.
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
2.2. Data Acquisition
Instrument: A standard benchtop FTIR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Frontier).[1]
Mode: Transmission.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
Background: A background spectrum of the empty sample compartment is collected prior to sample analysis to correct for atmospheric CO₂ and H₂O absorptions.
Workflow for Spectral Analysis
The logical flow from sample preparation to structural validation is illustrated below. This systematic approach ensures that all spectral features are considered in the context of the molecule's known components.
Caption: A logical workflow for the FTIR analysis of a novel compound.
Spectral Interpretation: Deconstructing the Fingerprint
The FTIR spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide is complex due to the presence of multiple functional groups and the effects of protonation. The analysis is best approached by dividing the spectrum into distinct regions.
4.1. The N-H and C-H Stretching Region (4000 - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of bonds to hydrogen.
N⁺-H Stretching (Ammonium and Pyridinium Ions): The most prominent feature in this region is a very broad, strong absorption spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹ . This is characteristic of the N⁺-H stretching vibrations in the protonated primary amine (R-NH₃⁺) and the protonated pyridine ring (pyridinium ion).[2][3] The extensive hydrogen bonding between these ammonium groups and the bromide counter-ion (N⁺-H···Br⁻) is responsible for the significant broadening and the shift to lower wavenumbers compared to a free N-H stretch (typically 3500-3300 cm⁻¹).[4][5][6]
Aromatic C-H Stretching: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100 - 3000 cm⁻¹ ), arising from the C-H stretching vibrations of the pyridine ring.[7][8] These are often observed as small shoulders on the side of the much broader N⁺-H absorption.
Aliphatic C-H Stretching: Weak to medium sharp peaks are expected just below 3000 cm⁻¹ (typically 2980 - 2850 cm⁻¹ ). These correspond to the asymmetric and symmetric C-H stretching vibrations of the bromomethyl (-CH₂Br) group.
4.2. The Double Bond and Bending Region (2000 - 1400 cm⁻¹)
This region provides key information about the aromatic ring and amine group.
Aromatic C=C and C=N Stretching: The pyridine ring exhibits a series of characteristic stretching vibrations. Strong, sharp bands are expected in the 1650 - 1450 cm⁻¹ range.[9] For pyridinium salts, prominent peaks often appear near 1630 cm⁻¹, 1580 cm⁻¹, and 1480 cm⁻¹ .[9][10] These are analogous to the quadrant and semi-circle stretching modes in benzene derivatives.
N⁺-H Bending (Ammonium Scissoring): A medium to strong, often broad band is expected around 1600 - 1500 cm⁻¹ . This is due to the asymmetric bending (scissoring) vibration of the -NH₃⁺ group. This peak may overlap with one of the aromatic ring stretching bands.[2]
4.3. The Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of complex vibrations, including C-H bending, C-N stretching, and C-Br stretching, that are unique to the overall molecular structure.
-CH₂- Bending (Scissoring): A medium intensity band around 1450 - 1420 cm⁻¹ is characteristic of the scissoring vibration of the methylene (-CH₂) group.
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to produce a strong band in the 1335 - 1250 cm⁻¹ region.[5]
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted pyridine ring give rise to strong bands typically between 900 - 650 cm⁻¹ . The exact position is highly diagnostic of the substitution pattern on the ring.[4]
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the low-frequency region, typically between 690 - 515 cm⁻¹ .[7][8][11] This peak is a key indicator for the presence of the bromomethyl group.
Comparative Analysis: Isolating Functional Group Contributions
To substantiate the peak assignments, we compare the expected spectrum with those of simpler, related molecules. This comparison highlights how the combination of functional groups and their protonation status influences the final spectrum.
The bending mode shifts due to protonation and changes in bonding.
-CH₂- Bend
~1450-1420 (medium)
N/A
N/A
~1450 (medium)
Characteristic of the methylene group in the bromomethyl substituent.
C-Br Stretch
~690-515 (medium-strong)
N/A
N/A
~670 (strong)
Key confirmation peak for the C-Br bond. Its presence is a critical indicator of successful bromomethylation.
Note: Reference wavenumbers are approximate and can vary based on the sampling method and physical state.
Conclusion
The FTIR spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide is a composite of the vibrational modes of its constituent parts, significantly modulated by protonation and hydrogen bonding. The key identifying features are:
A very broad and intense N⁺-H stretching absorption from ~3200-2500 cm⁻¹, confirming the hydrobromide salt form.
A series of sharp, strong aromatic ring stretching bands between 1650-1450 cm⁻¹, characteristic of a substituted pyridinium ring.
A medium-to-strong absorption in the low-frequency region (690-515 cm⁻¹), which is definitive for the C-Br stretching vibration.
By using a comparative approach and understanding the causality behind spectral shifts, FTIR spectroscopy serves as a rapid, reliable, and powerful tool for the structural validation of this and other complex heterocyclic molecules in a research and development setting.
References
Al-Obaidi, A., Mohamed, R., & Al-Amiery, A. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(22), 5434. Available at: [Link]
PubChem. (n.d.). Pyridine, hydrobromide (1:1). National Center for Biotechnology Information. Retrieved from [Link]
Singh, P. D. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(6), 229-231.
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1181-1193. Available at: [Link]
Bratoz, S., Hadzi, D., & Sheppard, N. (1956). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Spectrochimica Acta, 8, 249-261.
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 615-627. Available at: [Link]
Flett, M. St. C. (1951). The Infrared Spectra of Quaternary Pyridinium Salts. Journal of the Chemical Society, 1441-1442.
A Comparative Guide to Reference Standards for Purity Testing of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. 3-(Bromomethyl)pyridin-2-amine hydrobromide is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the purity testing of 3-(bromomethyl)pyridin-2-amine hydrobromide, grounded in scientific principles and regulatory expectations.
The Landscape of Reference Standards: Primary vs. Secondary
An analytical reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance. The choice and qualification of a reference standard are critical for the accuracy and validity of analytical data.
Primary Reference Standards: These are produced by and sourced from official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and others. They are extensively characterized and have a legally recognized status. At present, a dedicated primary reference standard for 3-(bromomethyl)pyridin-2-amine hydrobromide is not listed in the major pharmacopoeias.
Secondary (or In-house) Reference Standards: In the absence of a primary standard, it is necessary to qualify a secondary standard. This involves obtaining a high-purity batch of the material and thoroughly characterizing its identity, purity, and potency against a well-established analytical method or, ideally, through a primary analytical technique like quantitative NMR (qNMR).
Workflow for Qualification of a Secondary Reference Standard
The qualification of a secondary reference standard is a rigorous process that ensures its suitability for its intended analytical purpose. The following workflow outlines the key steps:
Caption: Workflow for the qualification of a secondary reference standard.
Comparative Analysis of Analytical Methodologies for Purity Determination
The choice of analytical technique for purity testing is dictated by the physicochemical properties of 3-(bromomethyl)pyridin-2-amine hydrobromide and its potential impurities. A thorough method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the reliability of the results.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Testing
HPLC is the most common and versatile technique for the purity analysis of non-volatile and thermally labile compounds like 3-(bromomethyl)pyridin-2-amine hydrobromide. A stability-indicating HPLC method is crucial, as it must be able to separate the main compound from any potential process-related impurities and degradation products.
Potential Process-Related and Degradation Impurities:
Based on the likely synthesis routes (e.g., bromination of 2-amino-3-methylpyridine), potential impurities could include:
Isomeric impurities: Other brominated isomers of 2-amino-3-methylpyridine.
Over-brominated products: Di- or tri-brominated species.[3][4]
Hydrolysis products: 3-(hydroxymethyl)pyridin-2-amine, formed from the reaction with moisture.
Oxidative degradation products: N-oxides or other oxidation products of the pyridine ring.
Forced Degradation Studies:
To ensure the stability-indicating nature of an HPLC method, forced degradation studies are performed.[5] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. Typical conditions include:
Acidic and basic hydrolysis: Treatment with HCl and NaOH.
Oxidative degradation: Exposure to hydrogen peroxide.
Thermal degradation: Heating the solid and solution forms.
Photolytic degradation: Exposure to UV and visible light.
Table 1: Comparison of Analytical Techniques for Purity Determination
Technique
Principle
Strengths
Limitations
Typical Application
HPLC-UV
Differential partitioning between a stationary and mobile phase.
High resolution, high sensitivity, quantitative, widely available.
Requires a chromophore, may not be suitable for volatile impurities.
Primary method for purity and impurity quantification.
Gas Chromatography (GC-FID/MS)
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Excellent for volatile and semi-volatile impurities, high sensitivity (especially with MS).
Not suitable for non-volatile or thermally labile compounds.
Analysis of residual solvents and volatile impurities.
Quantitative NMR (qNMR)
Signal intensity is directly proportional to the number of nuclei.
Primary ratio method, no need for a specific reference standard of the analyte, provides structural information.
Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
Purity assignment of reference standards, orthogonal method to HPLC.[6]
Mass Spectrometry (MS)
Separation of ions based on their mass-to-charge ratio.
High sensitivity and specificity, provides molecular weight and structural information.
Typically used in conjunction with a separation technique (LC-MS, GC-MS).
Identification and structural elucidation of impurities.
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This protocol is a representative method for the purity determination of 3-(bromomethyl)pyridin-2-amine hydrobromide and should be validated according to ICH Q2(R1) guidelines.[1][2]
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 270 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
System Suitability:
As per USP <621>, system suitability tests must be performed before analysis to ensure the performance of the chromatographic system.[7][8][9] This typically includes parameters like plate count, tailing factor, and reproducibility of injections.
Quantitative NMR (qNMR) for Reference Standard Purity Assignment
qNMR is a powerful primary method for assigning the purity of a reference standard without the need for a specific standard of the same compound.[6]
Experimental Parameters:
Spectrometer: 400 MHz or higher
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
Acquisition Parameters:
A calibrated 90° pulse.
A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.
A sufficient number of scans for an adequate signal-to-noise ratio.
Purity Calculation:
The purity of the analyte is calculated based on the ratio of the integrals of specific, well-resolved signals from the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Data Presentation and Interpretation
Table 2: Representative HPLC Method Validation Data (Hypothetical)
Validation Parameter
Acceptance Criteria (ICH Q2(R1))
Hypothetical Result
Specificity
No interference at the retention time of the main peak.
Peak is pure; no co-elution from placebo and degradants.
The establishment of a well-characterized reference standard and a validated, stability-indicating analytical method are fundamental prerequisites for the reliable purity assessment of 3-(bromomethyl)pyridin-2-amine hydrobromide.
For routine quality control, a validated reversed-phase HPLC method with UV detection offers a robust, precise, and high-throughput solution.
In the absence of a primary pharmacopoeial standard, a secondary reference standard must be rigorously qualified.
For the definitive purity assignment of a secondary reference standard, qNMR is the method of choice, serving as an excellent orthogonal technique to chromatography.
By implementing a comprehensive analytical strategy that combines these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of 3-(bromomethyl)pyridin-2-amine hydrobromide, thereby contributing to the development of safe and effective medicines.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 871-881.
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Webster, G., & Hamilton, B. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
International Council for Harmonisation. (2023, November 30).
LGC Standards. (2018). Characterisation of non-compendial impurity reference standards: How good is good enough?.
PharmaRegulatory.in.
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-964.
Hu, Y., et al. (2019).
BenchChem.
Heterocyclic Letters. (2021). An efficient and improved process for the synthesis of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452.
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 3-(bromomethyl)pyridin-2-amine hydrobromide
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridine scaffolds, which are ubiquito...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridine scaffolds, which are ubiquitous in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 13C NMR data for 3-(bromomethyl)pyridin-2-amine hydrobromide, a potentially valuable building block in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative approach, leveraging experimental data from structurally related analogs and state-of-the-art prediction methodologies to provide a reliable interpretation of its 13C NMR spectrum.
Comparative Analysis of 13C NMR Data: Unraveling Substituent Effects
To predict and understand the 13C NMR spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide, it is instructive to compare it with the spectra of simpler, related pyridine derivatives. The electronic effects of the amino (-NH2), bromomethyl (-CH2Br) groups, and the protonation of the pyridine nitrogen in the hydrobromide salt all contribute to the final chemical shifts.
Below is a table comparing the experimental 13C NMR chemical shifts of 2-aminopyridine and 3-methylpyridine with the predicted values for 3-(bromomethyl)pyridin-2-amine hydrobromide.
Amino Group (-NH2) at C2: The amino group is a strong electron-donating group through resonance. This effect significantly shields the ortho (C3) and para (C5) positions, causing their signals to appear at higher fields (lower ppm values) in 2-aminopyridine compared to pyridine itself. Conversely, the C2 and C6 carbons are deshielded.
Methyl Group (-CH3) at C3: The methyl group is a weak electron-donating group through an inductive effect. In 3-methylpyridine, this results in a slight shielding of the attached C3 and the ortho C2 and C4 carbons, and a minor effect on the meta C5 and para C6 carbons.
Bromomethyl Group (-CH2Br) at C3: The bromomethyl group is electron-withdrawing due to the electronegativity of the bromine atom. This inductive effect will deshield the attached C3 carbon. The carbon of the -CH2Br group itself is expected to appear in the aliphatic region, typically between 25-35 ppm.
Hydrobromide Salt Formation: The formation of the hydrobromide salt involves the protonation of the pyridine nitrogen atom. This creates a pyridinium ion, which has a significant impact on the electronic distribution within the ring. The positive charge on the nitrogen atom strongly deshields all the ring carbons, causing a downfield shift in their 13C NMR signals compared to the free base.[4] This effect is most pronounced at the alpha (C2 and C6) and gamma (C4) positions.
Predicted 13C NMR Spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide
Based on the analysis of substituent effects and data from online prediction tools, the following 13C NMR chemical shifts are predicted for 3-(bromomethyl)pyridin-2-amine hydrobromide.
C2 (~155.0 ppm): This carbon is attached to the electron-donating amino group but is also alpha to the protonated nitrogen, resulting in a significant downfield shift.
C3 (~115.0 ppm): This carbon is attached to the electron-withdrawing bromomethyl group and is ortho to the amino group. The shielding effect of the amino group is counteracted by the deshielding from the bromomethyl group and the overall deshielding from the pyridinium ring.
C4 (~140.0 ppm): This carbon is gamma to the protonated nitrogen, leading to a strong deshielding effect.
C5 (~118.0 ppm): This carbon is meta to the protonated nitrogen and para to the amino group, resulting in a moderately shielded position compared to other ring carbons.
C6 (~145.0 ppm): This carbon is alpha to the protonated nitrogen, causing a significant downfield shift.
-CH2Br (~28.0 ppm): This aliphatic carbon is deshielded by the adjacent bromine atom.
Caption: Predicted 13C NMR chemical shifts for 3-(bromomethyl)pyridin-2-amine hydrobromide.
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire experimental data, the following protocol provides a robust starting point for the 13C NMR analysis of substituted pyridine derivatives.
I. Sample Preparation
Weighing: Accurately weigh approximately 20-50 mg of the solid sample into a clean, dry NMR tube. The higher concentration is necessary for 13C NMR due to its lower natural abundance.
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For hydrobromide salts, polar solvents like Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD) are often good choices. DMSO-d6 is particularly useful as it can help in observing exchangeable protons if 1H NMR is also being performed.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulates.
II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
Pulse Program: A 30-degree pulse is a good starting point to allow for faster repetition rates.
Spectral Width: Set the spectral width to cover the expected range of chemical shifts, typically 0-200 ppm for most organic molecules.
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.
Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, a much longer delay (5-7 times the longest T1) is necessary.
Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Temperature: Set the temperature to 298 K (25 °C).
III. Data Processing
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d6 at 39.52 ppm).
Caption: A generalized workflow for acquiring and analyzing a 13C NMR spectrum.
Conclusion
References
PMC. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
SpectraBase. PYRIDINIUM-ION - Optional[13C NMR] - Chemical Shifts. [Link]
ElectronicsAndBooks. 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. [Link]
The Royal Society of Chemistry. Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. [Link]
SpectraBase. 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. [Link]
SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
A Senior Application Scientist's Guide to the Elemental Analysis of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for the characterization of 3-(bromomethyl)pyridin-2-amine hydrobromide. It is designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for the characterization of 3-(bromomethyl)pyridin-2-amine hydrobromide. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the empirical formula and purity of this important synthetic intermediate. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Foundational Pillar: Elemental Analysis
Elemental analysis (EA) by combustion is a cornerstone technique for the characterization of novel organic compounds. It provides the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. This data is fundamental for confirming the empirical formula of a synthesized molecule. For a compound like 3-(bromomethyl)pyridin-2-amine hydrobromide (C₆H₈Br₂N₂), EA serves as the first quantitative checkpoint of its atomic composition and purity.
The importance of this technique is underscored by the stringent requirements of many scientific journals, which often mandate that experimental elemental percentages agree with calculated theoretical values to within ±0.4% as a criterion for publication.[1] This standard serves as a benchmark for sample purity.[1]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.
Table 1: Theoretical elemental composition of 3-(bromomethyl)pyridin-2-amine hydrobromide.
Experimental Protocol: Combustion Analysis for C, H, and N
The most prevalent method for determining C, H, and N content is the Dumas method, performed using an automated elemental analyzer.[3] This protocol outlines the key steps, emphasizing considerations specific to a halogenated hydrobromide salt.
Step-by-Step Methodology
Instrument Calibration:
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the thermal conductivity detector (TCD) response is linear and accurate.
Sample Preparation:
Homogenize the 3-(bromomethyl)pyridin-2-amine hydrobromide sample to ensure uniformity.
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance. The use of a tin capsule is critical as it facilitates a vigorous, exothermic reaction upon entering the furnace, promoting complete and rapid combustion.[4]
Combustion:
Introduce the sealed capsule into a high-temperature (900-1000 °C) combustion furnace.
In the presence of a precise volume of pure oxygen, the sample combusts instantaneously. The organic material is broken down, and the constituent elements are converted into their gaseous oxides (CO₂, H₂O, Nₓ) along with hydrogen bromide (HBr).
The combustion tube is packed with specialized reagents, such as chromium(III) oxide and silver tungstate, to ensure complete oxidation and to trap interfering elements like bromine.[4]
Reduction and Separation:
The gaseous mixture flows from the combustion furnace into a reduction tube, typically packed with copper wire heated to around 650 °C.
This step reduces any nitrogen oxides (Nₓ) to elemental nitrogen gas (N₂) and removes excess oxygen.
Detection:
The resulting gas mixture (He carrier, CO₂, H₂O, N₂) passes through a gas chromatography (GC) column.
The column separates the individual gases, which then elute sequentially into a thermal conductivity detector (TCD).
The TCD measures the change in thermal conductivity of the carrier gas caused by each analyte gas, generating a signal proportional to its concentration.
Data Analysis:
The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂.
Using the calibration data from the standard, the software calculates the absolute mass of C, H, and N in the sample and presents the final result as a weight percentage.
Experimental Workflow Diagram
Caption: Workflow for CHN combustion analysis.
A Comparative Framework: Integrating Elemental Analysis with Spectroscopy
While elemental analysis confirms the what and how much of elemental composition, it reveals nothing about the molecular structure—how the atoms are connected. For this, we must turn to spectroscopic techniques. A robust characterization relies on the convergence of data from multiple independent methods.
Analytical Technique
Information Provided for C₆H₈Br₂N₂
Strengths
Limitations
Elemental Analysis (EA)
Provides %C, %H, %N. Confirms empirical formula and purity.
Quantitative, highly accurate for purity assessment.
Provides no structural information. Cannot distinguish between isomers.
Mass Spectrometry (MS)
Determines the mass-to-charge ratio (m/z). High-Resolution MS (HRMS) provides the exact mass, confirming the molecular formula.[1]
Extremely sensitive, confirms molecular weight and formula.[5]
Isomers will have the same mass. Can be difficult to ionize some salts directly.
NMR Spectroscopy (¹H, ¹³C)
Details the chemical environment of each hydrogen and carbon atom, revealing the carbon-hydrogen framework and connectivity.
The definitive technique for structural elucidation in solution.
Less quantitative for purity without an internal standard. Requires soluble sample.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule (e.g., N-H bonds of the amine, aromatic C-H bonds).[6]
Fast, non-destructive, excellent for functional group identification.
Provides limited information on the overall molecular skeleton.
Table 2: Comparison of analytical techniques for characterizing 3-(bromomethyl)pyridin-2-amine hydrobromide.
Interpreting Experimental Data: A Case Study
Let's compare the theoretical values with two hypothetical experimental results to understand their implications.
Element
Theoretical Value (%)
Experimental Result A (%)
Deviation (%)
Experimental Result B (%)
Deviation (%)
C
26.90
26.81
-0.09
28.55
+1.65
H
3.01
3.05
+0.04
3.42
+0.41
N
10.45
10.38
-0.07
10.99
+0.54
Result A: The deviations are all well within the acceptable ±0.4% range.[1] This result strongly supports the assigned formula and indicates a high degree of sample purity.
Result B: The deviations are significantly outside the acceptable range. The higher C and H percentages could suggest the presence of a solvent impurity with a higher C/H ratio than the target compound, such as residual ethyl acetate from purification. This result would prompt further purification and re-analysis.
A Holistic Characterization Workflow
Caption: Logic of a multi-technique validation approach.
Conclusion
Elemental analysis is an indispensable quantitative tool in the arsenal of the synthetic chemist. For a compound such as 3-(bromomethyl)pyridin-2-amine hydrobromide, it provides the ultimate confirmation of the empirical formula and serves as a critical, standardized measure of purity. However, it does not exist in a vacuum. Its true power is realized when its quantitative data is integrated with the qualitative, structural insights provided by spectroscopic methods like NMR, MS, and IR. This synergistic approach forms a self-validating system that ensures the unambiguous characterization of new chemical entities, a requirement of paramount importance in research and drug development.
References
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PubChemLite. 3-(bromomethyl)pyridin-2-amine hydrobromide (C6H7BrN2). Available from: [Link]
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available from: [Link]
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El-Sayed, M., et al. FT-IR spectral studies. Supporting Information for: Synthesis, characterization and biological evaluation of novel Ru(II) complexes as anticancer agents. Royal Society of Chemistry. Available from: [Link]
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Doyle, A. G., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 16(35), 6441-6445. Available from: [Link]
National University of Singapore, Department of Chemistry. Elemental Analysis. Available from: [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
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Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5732. Available from: [Link]
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Appchem. 3-(bromomethyl)pyridin-2-amine hydrobromide. Available from: [Link]
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Katritzky, A. R., & Jones, R. A. (1960). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Proceedings of the Chemical Society, (10), 313-314. Available from: [Link]
UV-Vis absorption spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide
UV-Vis Absorption Profiling of 3-(Bromomethyl)pyridin-2-amine Hydrobromide: A Comparative Spectroscopic Guide As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of...
Author: BenchChem Technical Support Team. Date: April 2026
UV-Vis Absorption Profiling of 3-(Bromomethyl)pyridin-2-amine Hydrobromide: A Comparative Spectroscopic Guide
As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of bifunctional heterocyclic building blocks. 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) is a highly reactive intermediate widely utilized in medicinal chemistry for the synthesis of fused imidazopyridines and other pharmacophores.
Accurately determining its UV-Vis absorption spectrum is critical for concentration quantification, reaction kinetics monitoring, and purity assessment. However, because this molecule contains both a basic amino group and a basic pyridine nitrogen—supplied as a hydrobromide salt—its photophysical behavior is entirely dictated by its protonation state. This guide objectively compares its spectroscopic performance against structural alternatives and provides a self-validating experimental workflow for accurate measurement.
Mechanistic Causality of the Absorption Profile
To understand the UV-Vis spectrum of 3-(bromomethyl)pyridin-2-amine hydrobromide, we must deconstruct its core chromophore: 2-aminopyridine .
In its neutral state, 2-aminopyridine features a "push-pull" electronic system where the exocyclic amino group donates electron density into the
π
-system of the pyridine ring. This results in a primary
n→π∗
/
π→π∗
transition with an absorption maximum (
λmax
) near 290 nm[1].
However, our target compound is a hydrobromide salt . The hydrobromide acid protonates the most basic site on the molecule—the pyridine ring nitrogen. This protonation fundamentally alters the electronic landscape:
Bathochromic Shift (Red Shift): The formation of the pyridinium cation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the primary absorption band shifts significantly from ~290 nm to approximately 316 nm[2].
Auxochromic & Inductive Effects: The addition of the 3-bromomethyl group introduces mild steric hindrance and inductive electron withdrawal. While it does not disrupt the primary chromophore, it induces a slight additional bathochromic shift (1–3 nm) compared to unsubstituted protonated 2-aminopyridine.
Caption: Electronic transitions and pH-dependent equilibrium of the aminopyridine chromophore.
Comparative Spectroscopic Data
When selecting a building block or designing an analytical HPLC method, it is crucial to compare the target compound against its structural alternatives. The table below summarizes the quantitative UV-Vis data, illustrating how the presence of the amino group and the protonation state dictate the absorption profile.
Compound
State
Primary
λmax
(nm)
Secondary
λmax
(nm)
Molar Absorptivity (
ϵ
)
3-(Bromomethyl)pyridin-2-amine HBr
Protonated (pH < 3)
~318
~242
~18,000
M−1cm−1
2-Aminopyridine
Neutral (pH 8)
290
235
~15,000
M−1cm−1
2-Aminopyridine
Protonated (pH < 3)
316
240
~17,500
M−1cm−1
2-(Bromomethyl)pyridine HBr
Protonated (pH < 3)
260
-
~8,000
M−1cm−1
Insight: If you are monitoring the substitution of the bromomethyl group in 3-(bromomethyl)pyridin-2-amine HBr, tracking the absorbance at 318 nm provides a highly sensitive read-out that is completely distinct from non-aminated pyridine derivatives (which absorb much deeper in the UV at 260 nm).
Self-Validating Experimental Protocol
A common pitfall in analyzing hydrobromide salts of basic heterocycles is dissolving them in unbuffered water. Depending on the concentration, the natural pH of the solution may hover near the
pKa
of the pyridinium nitrogen, resulting in a mixed spectrum of both neutral and protonated species.
To ensure absolute scientific integrity, the following protocol enforces a single protonation state and utilizes an isosbestic point titration as a self-validating mechanism[3].
Step-by-Step Methodology
Solvent Preparation (State Enforcement):
Prepare a 0.1 M HCl aqueous solution. The high acidity (pH ~1) guarantees that the pyridine nitrogen remains 100% protonated, preventing spectral smearing.
Sample Dilution:
Dissolve 3-(bromomethyl)pyridin-2-amine hydrobromide in the 0.1 M HCl solution to achieve a final concentration of 10 µM. Causality: Keeping the absorbance below 0.1 AU prevents inner-filter effects and non-linear deviations from the Beer-Lambert Law.
Baseline Correction:
Fill two matched quartz cuvettes (1 cm path length) with the blank 0.1 M HCl solution. Run a baseline correction scan from 200 nm to 400 nm on a dual-beam UV-Vis spectrophotometer.
Spectral Acquisition:
Replace the sample cuvette with the 10 µM analyte solution. Scan at a rate of 1 nm/s. Record the exact
λmax
and calculate the molar extinction coefficient (
ϵ
).
Self-Validation (Isosbestic Titration):
To validate that the observed spectrum is purely the protonated species, carefully titrate the solution with 0.1 M NaOH while taking continuous scans. You must observe a clear isosbestic point (a specific wavelength where absorbance remains constant) as the species converts from protonated to neutral. The presence of a sharp isosbestic point confirms the sample is free of degrading impurities[3].
Caption: Self-validating UV-Vis spectroscopic workflow for protonated aminopyridine derivatives.
References
NIST WebBook: 2-Aminopyridine UV/Vis Spectrum. National Institute of Standards and Technology. 1
Journal of Physical Chemistry A (ACS Publications): Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. 2
Molecules (MDPI): Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. 3
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling, Quenching, and Disposal of 3-(Bromomethyl)pyridin-2-amine Hydrobromide
Operational Overview & Mechanistic Rationale
3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS: 23612-60-4) is a highly reactive, bifunctional building block frequently utilized in medicinal chemistry and drug development for synthesizing fused heterocyclic systems and functionalized pyridines[1].
From a safety and disposal perspective, the critical feature of this molecule is the bromomethyl group (-CH₂Br) . This moiety is a primary alkyl halide, making it a potent electrophile and an active alkylating agent. Alkylating agents pose significant health and environmental hazards because they can indiscriminately alkylate biological nucleophiles (such as DNA bases and protein sulfhydryl groups), leading to acute toxicity, severe irritation, and potential mutagenicity.
Furthermore, the compound is supplied as a hydrobromide salt . This stabilizes the nucleophilic amine (-NH₂) and pyridine nitrogen, preventing rapid self-polymerization or degradation. However, it also means that any quenching or disposal protocol must account for the acidic nature of the salt; an extra equivalent of base is required simply to neutralize the hydrobromide before the alkylating hazard can be chemically deactivated.
The overarching strategy for safe disposal relies on nucleophilic substitution (Sₙ2) via base hydrolysis . By reacting the waste material with an excess of aqueous base (e.g., NaOH), the highly reactive alkyl bromide is converted into a relatively benign hydroxymethyl group (-CH₂OH), neutralizing the alkylating hazard prior to final waste routing.
Hazard Profile and Quantitative Data
Before initiating any disposal or cleanup procedure, personnel must be familiar with the physicochemical hazards of the substance.
May cause drowsiness or dizziness; ensures adequate ventilation is maintained.
Chemical Reactivity
Electrophile / Alkylating Agent
Reacts exothermically with strong nucleophiles. Must not be mixed with incompatible waste streams (e.g., concentrated amines) without controlled cooling.
Procedural Workflows for Disposal
The disposal method depends entirely on the state of the material (solid reagent vs. reaction solution). Never attempt to chemically quench bulk, unused solid reagent , as the localized exothermic reaction can lead to boiling, splattering, and aerosolization of toxic compounds.
Protocol A: Disposal of Solid Waste (Unused or Expired Reagent)
Containment: Do not dissolve the solid for the sole purpose of quenching. Keep the solid in its original, tightly sealed glass container.
Secondary Packaging: Place the primary container inside a heavy-duty, leak-proof secondary containment bag or high-density polyethylene (HDPE) bin.
Labeling: Affix a hazardous waste label detailing the contents as "Toxic Solid Waste: 3-(Bromomethyl)pyridin-2-amine hydrobromide (Alkylating Agent)".
Routing: Transfer to the facility's designated solid hazardous waste accumulation area for eventual high-temperature incineration by a licensed environmental services contractor.
Protocol B: Quenching and Disposal of Reaction Solutions (Mother Liquors)
Applicable for: Post-reaction mixtures, chromatography fractions, or small-scale liquid waste containing the active compound.
Preparation: Perform all steps in a certified chemical fume hood. Ensure the solution is at room temperature.
Dilution: If the waste is highly concentrated, dilute it with a water-miscible co-solvent (e.g., Tetrahydrofuran (THF) or Methanol) to a concentration of approximately <0.5 M. This ensures homogeneity during the aqueous quench.
Neutralization & Hydrolysis:
Place the flask in a secondary containment tray over a magnetic stirrer.
Slowly, dropwise, add an excess (at least 3-4 equivalents) of 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (Na₂CO₃).
Causality Note: The first equivalent of base neutralizes the hydrobromide salt. Subsequent equivalents drive the Sₙ2 hydrolysis of the bromomethyl group.
Agitation: Stir the biphasic or homogeneous mixture vigorously at room temperature for 2 to 4 hours . The extended time is required because the hydrolysis of primary alkyl halides at room temperature can be kinetically slow depending on the exact solvent matrix.
Verification: Check the pH of the aqueous layer using indicator paper. It must remain strongly basic (pH > 10). If it has dropped, add more base and continue stirring.
Final Routing: Transfer the fully quenched mixture to the appropriate "Mixed Aqueous/Organic Hazardous Waste" carboy. Label as containing "Aqueous pyridine derivatives, sodium bromide, and trace organics."
Protocol C: Emergency Spill Cleanup
Applicable for: Accidental benchtop or floor spills.
Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, safety goggles, and a lab coat. For large powder spills outside a hood, an N95 or P100 respirator is required.
Solid Spills: Gently cover the powder with damp paper towels or a commercial spill pad to suppress dust generation. Carefully sweep the material into a chemical waste bag using a non-sparking scoop.
Liquid Spills: Surround and cover the liquid with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Scoop the saturated absorbent into a solid waste container.
Surface Decontamination: Wash the affected surface with a 5% aqueous solution of Sodium Carbonate (Na₂CO₃) to hydrolyze any microscopic traces of the alkylating agent. Let it sit for 15 minutes, then wipe up and rinse the area thoroughly with water.
Waste Routing Decision Matrix
Decision tree for the safe handling, quenching, and disposal routing of alkylating agent waste.
References
NextSDS. (n.d.). 3-(bromomethyl)pyridin-2-amine hydrobromide — Chemical Substance Information.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Chapter 8: Management of Waste. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 3-(Bromomethyl)pyridin-2-amine hydrobromide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridin-2-amine hydrobrom...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridin-2-amine hydrobromide. Our focus is on providing a deep, practical understanding of the necessary precautions to ensure a safe laboratory environment.
The information presented here is a synthesis of established safety data and best practices, designed to empower you with the knowledge to handle this compound responsibly. We will delve into the rationale behind each safety measure, offering a clear, step-by-step approach to minimize risk.
Understanding the Risks: Hazard Profile of 3-(Bromomethyl)pyridin-2-amine hydrobromide
3-(Bromomethyl)pyridin-2-amine hydrobromide is a compound that demands careful handling due to its significant hazard profile. It is classified as a substance that can cause severe skin burns and serious eye damage.[1][2] Additionally, it is considered to have acute toxicity if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[1][2][3]
Given these potential hazards, a multi-layered approach to safety is paramount, with personal protective equipment serving as the final and most critical barrier between you and the chemical.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific tasks you are performing. The following table summarizes the recommended PPE for handling 3-(Bromomethyl)pyridin-2-amine hydrobromide.
Eye and Face Protection : The risk of severe eye damage necessitates robust protection.[1][2] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[4]
Hand Protection : To prevent skin burns and potential allergic reactions, chemical-resistant gloves are mandatory.[2][3][5] Nitrile gloves are a common and effective choice for many laboratory chemicals, offering good resistance to a range of substances.[6] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.[4]
Body Protection : A standard laboratory coat is essential to protect your skin and clothing from accidental spills.[4][5] Ensure your lab coat is fully buttoned. For tasks with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection : The primary route of exposure to be controlled is inhalation of the solid dust. Therefore, all handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize airborne particles.[4][6][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (such as an N95 or higher) is required.[4]
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a fit check to ensure a proper seal.
Goggles and Face Shield: Put on your safety goggles, followed by a face shield.
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
Face Shield and Goggles: Remove your face shield and goggles from the back of your head.
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
Respirator (if worn): Remove your respirator.
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-(Bromomethyl)pyridin-2-amine hydrobromide.
Caption: Decision workflow for PPE selection based on the handling task.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][3][8] Seek immediate medical attention.[2]
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
Inhalation: Move the individual to fresh air.[2][3][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][3] Seek immediate medical attention.[2]
Waste Disposal
All waste materials contaminated with 3-(Bromomethyl)pyridin-2-amine hydrobromide, including used gloves, weighing papers, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[3]
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